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  • Product: (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
  • CAS: 1214854-04-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

An In-Depth Technical Guide to (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride: Structure, Properties, and Analytical Considerations Abstract (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride: Structure, Properties, and Analytical Considerations

Abstract

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a specialized organic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure incorporates three key motifs: a chiral alpha-amino acid, a fluorophenyl ring, and a dimethylamino group. These features are prevalent in a variety of bioactive molecules and approved therapeutics, making this compound a valuable starting material for the synthesis of novel drug candidates.[1][2] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the compound's chemical structure, physicochemical properties, and its potential role in drug discovery. Crucially, given the limited publicly available characterization data for this specific molecule, we present a robust, field-proven framework for its hypothetical synthesis and rigorous analytical validation, empowering researchers to confidently establish its identity and purity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a solid material whose structure and properties are summarized below.

Chemical Structure

The molecule consists of a phenylacetic acid core, substituted at the alpha-carbon with a dimethylamino group and on the phenyl ring with a fluorine atom at the ortho-position. It is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

cluster_0 C1 C C2 C C1->C2 F F C1->F C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH CH C6->CH N N CH->N COOH COOH CH->COOH CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 HCl .HCl N->HCl

Caption: Chemical structure of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

Physicochemical Data Summary

The following table consolidates the key identifiers and properties for this compound, compiled from supplier technical data sheets.[3]

PropertyValueReference
Molecular Formula C₁₀H₁₃ClFNO₂[3]
Molecular Weight 233.67 g/mol [3]
Appearance Solid
MDL Number MFCD11841269[3]
PubChem Substance ID 329776385
InChI Key BVCIHIVJCGUPSG-UHFFFAOYSA-N[4]
SMILES String Cl.CN(C)C(C(O)=O)c1ccccc1F[4]

The Role in Medicinal Chemistry and Drug Development

The structural components of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride are of high strategic value in drug design.

  • Fluorophenyl Group: The incorporation of fluorine into a phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The fluorine atom can block sites of oxidative metabolism and alter the electronic properties (pKa) of nearby functional groups, thereby improving pharmacokinetic profiles.[1]

  • Dimethylamino Group: The dimethylamino moiety is a key pharmacophore in a vast array of FDA-approved drugs, including antihistamines, anticancer agents, and analgesics.[2] It often serves as a basic center, which can be protonated at physiological pH to enhance water solubility and facilitate ionic interactions with biological targets.[1][5] The antidepressant Citalopram, for example, features both a fluorophenyl and a dimethylamino-containing side chain, highlighting the clinical utility of this combination.[1]

As a "Fluorinated Building Block," this compound provides an efficient entry point for introducing these desirable features into new chemical entities, accelerating the drug discovery process.[4]

Proposed Synthesis and Mechanistic Considerations

The proposed three-step synthesis begins with commercially available 2-fluorophenylacetic acid. The causality is as follows: first, activate the alpha-carbon for nucleophilic attack via bromination; second, introduce the key dimethylamino group via a substitution reaction.

start Start: 2-Fluorophenylacetic Acid step1 Step 1: α-Bromination Reagents: NBS, AIBN (cat.) Solvent: CCl₄ Rationale: Free-radical bromination at the benzylic alpha-position. start->step1 intermediate1 Intermediate: α-Bromo-(2-fluorophenyl)acetic acid step1->intermediate1 step2 Step 2: Nucleophilic Substitution Reagent: Dimethylamine (2 eq.) Solvent: THF Rationale: SN2 displacement of bromide by dimethylamine. Excess amine acts as base. intermediate1->step2 intermediate2 Intermediate: (Dimethylamino)(2-fluorophenyl)acetic acid (Free Base) step2->intermediate2 step3 Step 3: Salt Formation Reagent: HCl in Ether Solvent: Diethyl Ether Rationale: Protonation of the basic amine to form the stable hydrochloride salt, facilitating precipitation and isolation. intermediate2->step3 end Final Product: (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride step3->end

Caption: Proposed synthetic workflow for the target compound.

A Framework for Analytical Characterization

A critical finding is that major chemical suppliers may not provide detailed analytical data for this compound, placing the responsibility of quality assurance on the end-user.[3] The following section outlines a self-validating system of protocols designed to rigorously confirm the structure and purity of the material.

Structural Elucidation Protocol

A combination of spectroscopic techniques is required for unambiguous structure confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the complete proton, carbon, and fluorine framework of the molecule.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Correlate the observed signals with the expected chemical structure.

  • Expected Results & Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the alpha-proton (~4.5-5.0 ppm), a singlet for the N-methyl protons (~2.5-3.0 ppm), and a broad signal for the carboxylic acid proton (>10 ppm). The hydrochloride salt may cause broadening of the amine and acid protons.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (with C-F coupling visible), the alpha-carbon, and the N-methyl carbons (~40-45 ppm).[6]

    • ¹⁹F NMR: Expect a single resonance for the fluorine atom attached to the aromatic ring.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain fragmentation data consistent with the proposed structure.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode.

  • Expected Results & Interpretation:

    • The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₁₀H₁₂FNO₂), which is approximately 198.09.

    • Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage of the C-N bond.

C. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.

  • Expected Results & Interpretation:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carbonyl group (~1700-1730 cm⁻¹).

    • C-N stretching vibrations.

    • Aromatic C=C stretches (~1450-1600 cm⁻¹).

    • A C-F stretch (~1100-1250 cm⁻¹).

Purity Assessment Protocol

High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the compound and identify any potential impurities.

  • Causality: This method is chosen for its high resolution and sensitivity, making it the industry standard for purity analysis of pharmaceutical intermediates. A reverse-phase method is proposed as it is well-suited for moderately polar organic acids. The use of an acidic buffer in the mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[7]

  • Step-by-Step Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 264 nm.[7]

    • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.

    • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

cluster_structure Structural Elucidation cluster_purity Purity Assessment start Sample Received nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (LC-MS ESI+) start->ms ir IR Spectroscopy (FT-IR ATR) start->ir hplc Reverse-Phase HPLC-UV start->hplc decision Data Consistent with Structure & >95% Purity? nmr->decision ms->decision ir->decision hplc->decision pass Release for Use decision->pass Yes fail Reject Batch / Further Purification decision->fail No

Caption: Comprehensive workflow for analytical validation.

Safety and Handling

Based on available safety data, (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a strategically important building block for researchers engaged in the synthesis of novel therapeutic agents. While its commercial availability provides a convenient starting point, the onus of rigorous quality control falls to the researcher. The proposed synthetic strategy and the comprehensive, multi-technique analytical framework presented in this guide provide a self-validating system to ensure the material's identity, purity, and suitability for downstream applications, thereby upholding the principles of scientific integrity and enabling the successful advancement of drug development programs.

References

  • PubChemLite. (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • Matrix Fine Chemicals. 2-(DIMETHYLAMINO)ACETIC ACID HYDROCHLORIDE | CAS. [Link]

  • National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. [Link]

  • NextSDS. (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid. [Link]

  • NIST WebBook. Dimethylamine hydrochloride. [Link]

  • Royal Society of Chemistry Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • ResearchGate. ¹³C NMR spectrum of DMAP in 1 : 1 Ac₂O : AcOH mixture. [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (Dimethylamino)(2-fluorophenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: A Molecule of Intrigue The emergence of novel chemical entities presents both a challenge and an opportunity in the landscape of drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Intrigue

The emergence of novel chemical entities presents both a challenge and an opportunity in the landscape of drug discovery. The class of (Dimethylamino)(2-fluorophenyl)acetic acid derivatives stands as one such enigma. A cursory examination of its structure reveals a fascinating amalgamation of pharmacophores: a dimethylamino group, common to many centrally acting agents; a 2-fluorophenyl moiety, a hallmark of certain non-steroidal anti-inflammatory drugs (NSAIDs); and an acetic acid functional group. This unique combination precludes a simple classification and necessitates a systematic and rigorous investigation to elucidate its mechanism of action.

This technical guide is structured not as a static repository of known facts, but as a dynamic roadmap for the researcher. It is designed to guide the scientific inquiry into the pharmacological identity of this intriguing class of compounds. We will traverse the logical progression from initial structural analysis and predictive modeling to a comprehensive suite of in vitro and in vivo assays, all while adhering to the principles of robust scientific methodology.

Section 1: Deconstructing the Pharmacophore - Clues from the Chemical Architecture

The structure of (Dimethylamino)(2-fluorophenyl)acetic acid derivatives provides the foundational clues to their potential biological targets. A systematic analysis of its constituent parts allows us to formulate initial hypotheses.

  • The (Dimethylamino) Moiety: The presence of a dimethylamine group is a prominent feature in a vast array of FDA-approved drugs, where it often imparts significant pharmacological activity.[1][2] Its inclusion can influence a compound's basicity, solubility, and ability to interact with biological targets. In many centrally acting drugs, this group is crucial for interactions with neurotransmitter transporters or receptors. For instance, the dimethylamino group is a key component of certain antidepressants, where it plays a role in the inhibition of serotonin and norepinephrine reuptake.[2]

  • The 2-Fluorophenyl Group: The 2-fluorophenylacetic acid scaffold is a well-established core structure in the realm of NSAIDs. Arylpropionic and arylacetic acid derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, the key mediators of prostaglandin synthesis in inflammatory pathways.[3][4] The fluorine substitution can further modulate the compound's lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier.[5]

  • The Acetic Acid Moiety: The carboxylic acid group is a common feature in many drug molecules, often serving as a key interaction point with the target protein, for example, through the formation of salt bridges or hydrogen bonds. In the context of NSAIDs, this acidic group is critical for binding to the active site of COX enzymes.

Initial Mechanistic Hypotheses:

Based on this structural deconstruction, we can propose several plausible, and not mutually exclusive, mechanisms of action for this class of derivatives:

  • Anti-inflammatory Activity via COX Inhibition: The presence of the 2-fluorophenylacetic acid core strongly suggests a potential for NSAID-like activity through the inhibition of COX-1 and/or COX-2 enzymes.

  • Central Nervous System (CNS) Modulation: The dimethylamino group points towards possible interactions with CNS targets, such as monoamine transporters (e.g., SERT, NET, DAT) or G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors.[6]

  • Novel Psychoactive Properties: The combination of a CNS-active moiety with a potentially membrane-permeable scaffold could result in novel psychoactive effects, a characteristic of some emerging "designer drugs" or novel psychoactive substances (NPS).

The following sections will outline a comprehensive experimental strategy to systematically test these hypotheses.

Section 2: The Investigative Workflow - A Roadmap to Mechanistic Elucidation

The journey to understanding the mechanism of action of a novel compound class is a multi-step process. The following workflow provides a logical progression from broad, high-throughput screening to more focused, mechanistic studies.

workflow cluster_in_silico In Silico & Initial Assessment cluster_in_vitro_primary Primary In Vitro Screening cluster_in_vitro_secondary Secondary & Mechanistic Assays cluster_in_vivo In Vivo Validation a Structural Analysis & Physicochemical Profiling b Predictive Modeling (Target Prediction, ADMET) a->b informs c Broad Receptor/Enzyme Panel Screening b->c guides d COX-1/COX-2 Inhibition Assays c->d if hits e Monoamine Transporter Uptake Assays c->e if hits f Dose-Response & Potency Determination (IC50/EC50) d->f e->f g Functional Assays (e.g., cAMP, Calcium Flux) f->g h Enzyme Kinetics & Inhibition Mechanism f->h i Pharmacokinetic Profiling g->i informs dose h->i informs dose j Animal Models of Inflammation/Pain i->j k Behavioral Pharmacology Models i->k

Figure 1: A comprehensive workflow for elucidating the mechanism of action.

Section 3: Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Primary In Vitro Screening

The initial step is to cast a wide net to identify potential biological targets. This is typically achieved through broad panel screening against a diverse range of receptors, enzymes, and ion channels.

3.1.1. Broad Receptor/Enzyme Panel Screening

  • Objective: To identify initial "hits" by screening the compound against a large panel of known biological targets.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Assay Plates: Utilize commercially available or in-house developed assay plates containing a diverse panel of targets (e.g., GPCRs, kinases, ion channels, nuclear receptors).

    • Incubation: Add the test compound at a standard screening concentration (e.g., 10 µM) to the assay plates. Include appropriate positive and negative controls.

    • Detection: Measure the activity of each target using a suitable detection method (e.g., fluorescence, luminescence, radiometric).

    • Data Analysis: Calculate the percent inhibition or activation for each target compared to the control. Identify targets that show a significant change in activity (e.g., >50% inhibition or activation).

3.1.2. COX-1/COX-2 Inhibition Assays

  • Objective: To specifically determine if the compounds inhibit COX enzymes, in line with the NSAID hypothesis.

  • Methodology:

    • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

    • Incubation: In a suitable buffer, pre-incubate the enzyme with varying concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • Data Analysis: Plot the percent inhibition of PGE2 production against the compound concentration and determine the IC50 value for each enzyme.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Derivative A5.20.86.5
Derivative B15.82.17.5
Celecoxib15.00.05300

3.1.3. Monoamine Transporter Uptake Assays

  • Objective: To assess the inhibitory activity of the compounds on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing the human SERT, NET, or DAT.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT).

    • Radiolabeled Substrate Addition: Add a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, [3H]DA for DAT).

    • Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.

    • Detection: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of uptake and determine the IC50 values.

Secondary and Mechanistic Assays

Once initial hits are identified, the next step is to confirm these findings and delve deeper into the mechanism of interaction.

3.2.1. Dose-Response and Potency Determination

  • Objective: To accurately quantify the potency (IC50 or EC50) of the compound at the identified target(s).

  • Methodology: This involves repeating the primary assays with a wider range of compound concentrations (typically a 10-point dose-response curve) to generate a sigmoidal curve from which the potency can be accurately calculated using non-linear regression analysis.

3.2.2. Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a receptor target.

  • Example (for a GPCR target): cAMP Assay

    • Cell Culture: Use a cell line expressing the target GPCR.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

    • cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

signaling_pathway cluster_membrane Cell Membrane receptor GPCR Target g_protein G-protein receptor->g_protein activates compound (Dimethylamino)(2-fluorophenyl) acetic acid derivative compound->receptor binds to ac Adenylate Cyclase g_protein->ac modulates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets leading to

Figure 2: A representative GPCR signaling pathway that could be investigated.

In Vivo Validation

The final step is to confirm the in vitro findings in a living organism and assess the compound's overall physiological effects.

3.3.1. Animal Models of Inflammation and Pain

  • Objective: To evaluate the anti-inflammatory and analgesic effects of the compounds in vivo.

  • Example: Carrageenan-Induced Paw Edema

    • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the experimental conditions.

    • Compound Administration: Administer the test compound or vehicle orally or via intraperitoneal injection.

    • Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw.

    • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

    • Data Analysis: Calculate the percent inhibition of paw edema for the treated groups compared to the vehicle control group.

3.3.2. Behavioral Pharmacology Models

  • Objective: To assess the potential CNS effects of the compounds.

  • Example: Forced Swim Test (for potential antidepressant activity)

    • Animal Acclimation: Acclimate mice to the testing room.

    • Compound Administration: Administer the test compound, a positive control (e.g., imipramine), or vehicle.

    • Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape and record the duration of immobility for a set period.

    • Data Analysis: Compare the immobility time of the treated groups to the vehicle control group. A significant decrease in immobility time is indicative of potential antidepressant-like effects.

Section 4: Concluding Remarks and Future Directions

The exploration of the mechanism of action for (Dimethylamino)(2-fluorophenyl)acetic acid derivatives is a journey into the heart of modern drug discovery. The structural motifs present in this class of compounds offer tantalizing clues, pointing towards potential roles in both inflammation and central nervous system modulation. The true pharmacological nature of these molecules, however, can only be unveiled through the systematic and rigorous application of the experimental workflows detailed in this guide.

The data generated from these studies will not only illuminate the primary mechanism of action but will also provide critical insights into potential off-target effects, therapeutic windows, and structure-activity relationships. This knowledge is paramount for guiding future lead optimization efforts and ultimately determining the therapeutic potential of this enigmatic class of compounds. The path forward is one of meticulous experimentation, guided by scientific curiosity and a commitment to robust, evidence-based discovery.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid. NextSDS. [Link]

  • (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. PubChem. [Link]

  • Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. [Link]

  • Organic Compounds with Biological Activity. MDPI. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • Pharmacological Characterization of Drug Candidates Targeting Receptors. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica. [Link]

  • Biological Activity and Applications of Natural Compounds. MDPI. [Link]

  • Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization. ResearchGate. [Link]

  • Research Fields. Aichi Gakuin University, School of Pharmacy. [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

Sources

Foundational

Role of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in drug discovery

Title: The Strategic Role of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in Advanced Drug Discovery Executive Summary As the complexity of viral targets and oncology pathways increases, the demand for highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Role of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in Advanced Drug Discovery

Executive Summary

As the complexity of viral targets and oncology pathways increases, the demand for highly specialized, non-natural amino acids in drug design has surged. (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry[1]. Its most prominent and validated application lies in the development of Direct-Acting Antivirals (DAAs), specifically functioning as a terminal "capping group" in Hepatitis C Virus (HCV) NS5A inhibitors[2].

As a Senior Application Scientist, I have structured this technical guide to explore the stereoelectronic advantages of this molecule, detail the causality behind its synthetic integration, and provide field-proven, self-validating protocols for its use in advanced drug discovery workflows.

Chemical Profile & Stereoelectronic Significance

  • Chemical Identity: (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

  • Structural Rationale & Causality:

    • The 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the phenyl ring is a deliberate stereoelectronic maneuver. Fluorine is highly electronegative but sterically compact (Van der Waals radius ~1.47 Å, closely mimicking hydrogen). It modulates the pKa of the adjacent dimethylamino group, increases the overall lipophilicity (LogD) of the molecule, and engages in multipolar interactions (e.g., orthogonal dipole interactions) with the protein backbone while avoiding the steric clashes associated with larger halogens like chlorine[2].

    • The N,N-Dimethylamino Group: Unlike primary or secondary amines, the tertiary amine cannot act as a hydrogen bond donor. This restriction forces the molecule into specific conformational states within the binding pocket, significantly reducing the entropic penalty upon target binding.

Application in HCV NS5A Inhibitors

The HCV NS5A protein is a zinc-binding phosphoprotein essential for viral replication[2]. Inhibitors of NS5A (such as Daclatasvir and its analogs) typically feature a symmetric or pseudo-symmetric core (e.g., biphenyl-imidazole-pyrrolidine) flanked by chiral capping groups.

While early-generation inhibitors utilized N,N-dimethyl-L-valine as the cap, clinical resistance mutations (such as the Y93H variant) necessitated the development of next-generation caps[3]. Substituting the aliphatic valine side chain with a (2-fluorophenyl) moiety provides enhanced π−π stacking within the mutated NS5A Domain I binding cleft, restoring picomolar potency against resistant strains[2].

G A Pyrrolidine-Imidazole Core Scaffold C Amide Coupling (HATU, DIPEA, DMF) A->C B (Dimethylamino)(2-fluorophenyl) acetic acid HCl B->C D Advanced NS5A Inhibitor C->D High Yield Stereoretention

Fig 1: Synthetic assembly of NS5A inhibitors using the 2-fluorophenylglycine cap.

Quantitative Data: SAR Benchmarks

To illustrate the impact of the 2-fluorophenylglycine derivative, Table 1 summarizes representative Structure-Activity Relationship (SAR) data derived from HCV replicon assays, comparing the baseline valine cap to phenylglycine derivatives[2],[3].

Capping Group (R-Group)EC50 (Genotype 1a)EC50 (Genotype 1b)LogD (pH 7.4)Mechanistic Rationale
N,N-Dimethyl-L-valine~50 pM~9 pM2.5Standard aliphatic cap; vulnerable to Y93H mutation.
(Dimethylamino)(phenyl)acetic acid~120 pM~20 pM2.8Introduces π -stacking, but lacks optimal dipole alignment.
(Dimethylamino)(2-fluorophenyl)acetic acid ~30 pM ~5 pM 3.1 Enhanced potency via F-H bonding and improved lipophilicity.

Experimental Methodology: Amide Coupling Protocol

Successful incorporation of this sterically hindered, unnatural amino acid requires precise control over coupling conditions to prevent epimerization and ensure high yields. The following is a self-validating protocol for attaching the cap to a pyrrolidine core.

Objective: To covalently attach (Dimethylamino)(2-fluorophenyl)acetic acid to a secondary amine while maintaining >99% enantiomeric excess (ee).

Causality of Reagents:

  • HATU: Selected over standard EDC/HOBt due to its superior efficiency in activating sterically hindered α -amino acids. The 7-azabenzotriazole leaving group accelerates the aminolysis step, minimizing the lifetime of the activated ester and thereby reducing the risk of racemization.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It is required to neutralize the hydrochloride salt of the starting material and deprotonate the pyrrolidine core without participating in competing side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the pyrrolidine core scaffold (1.0 eq) and (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (1.2 eq) in anhydrous DMF (0.1 M concentration). Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive HATU-activated intermediate.

  • Base Addition: Add DIPEA (4.0 eq) dropwise at 0°C. Causality: 1 eq neutralizes the HCl salt of the acid, 1 eq neutralizes the core (if it is a salt), and 2 eq drive the coupling. Cooling prevents exothermic degradation.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature (20°C).

  • Self-Validating IPC (In-Process Control): At t=2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows <1% of the starting pyrrolidine core and the appearance of the target mass[M+H]+. Do not proceed to workup until this metric is met.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC to yield the final capped inhibitor.

Mechanism N1 HCV NS5A Protein Domain I Dimer N2 Inhibitor Binding (Capping Group Interaction) N1->N2 N3 Conformational Shift (Steric Clash Prevented) N2->N3 2-Fluoro Pi-Stacking N4 RNA Replication Blocked (Viral Clearance) N3->N4

Fig 2: Mechanism of NS5A inhibition mediated by the fluorinated capping group.

Future Perspectives

Beyond DAAs, the stereoelectronic profile of (Dimethylamino)(2-fluorophenyl)acetic acid makes it an excellent candidate for emerging modalities, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Its ability to act as a rigid, lipophilic linker component with defined spatial vectors can be leveraged to optimize the cell permeability and target-binding affinity of high-molecular-weight degraders.

References

  • Bristol-Myers Squibb Company. "Hepatitis C Virus Inhibitors" (US20110274648A1). Google Patents.
  • Journal of Medicinal Chemistry. "Highlights of the Structure–Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530)". ACS Publications. URL:[Link]

Sources

Foundational

Thermodynamic Stability of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in Aqueous Solution

Executive Summary & Molecular Architecture (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (Empirical Formula: C10H13ClFNO2, MW: 233.67) is a highly functionalized α -amino acid derivative[1]. Supplied as a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (Empirical Formula: C10H13ClFNO2, MW: 233.67) is a highly functionalized α -amino acid derivative[1]. Supplied as a hydrochloride salt, its thermodynamic behavior in aqueous environments is dictated by the complex interplay between its carboxylic acid moiety, the tertiary dimethylamine, and the electron-withdrawing 2-fluorophenyl ring[1]. Understanding its thermodynamic stability is critical for researchers and drug development professionals aiming to formulate this compound into aqueous vehicles without compromising its structural integrity.

Thermodynamic Principles & Causality

As a Senior Application Scientist, it is crucial to look beyond empirical observations and understand the causality driving molecular behavior in solution. The thermodynamic stability of this compound is governed by two primary physicochemical phenomena:

Speciation & Zwitterionic Equilibrium

In aqueous solution, the molecule transitions through multiple ionization states. The hydrochloride salt initially yields a highly acidic solution (cationic form). As the pH increases, the carboxylic acid deprotonates to form a zwitterion. The thermodynamic stability of this zwitterion is heavily influenced by the hydration shell formed around the charged centers. The exact equilibrium points (pKa values) determine the solubility profile, as the neutral zwitterionic form typically exhibits the lowest thermodynamic solubility due to a net-zero charge minimizing ion-dipole interactions with water.

Thermal Degradation (Decarboxylation Causality)

The primary degradation pathway for aryl-substituted α -amino acids under thermal stress is decarboxylation . The causality here is structurally driven: the strong inductive electron-withdrawing effect (-I effect) of the 2-fluorophenyl group stabilizes the intermediate carbanion (or ylide) formed during the loss of CO₂. Consequently, the activation energy ( ΔG‡ ) for decarboxylation is significantly lowered compared to aliphatic amino acids. This makes strict temperature control and pH optimization critical during aqueous formulation to prevent thermodynamic degradation.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to prevent systemic errors.

Protocol 1: Potentiometric Titration for pKa Determination

To accurately model thermodynamic solubility, the exact pKa values must be determined. We utilize a potentiometric titration method maintaining a constant ionic strength[2].

  • Background Electrolyte Preparation : Prepare 50 mL of a 0.1 M KCl solution.

    • Self-Validation Check: The high background ionic strength ensures that the activity coefficients remain constant throughout the titration, preventing baseline drift[2].

  • Sample Dissolution : Dissolve an accurately weighed sample (e.g., 100 mg) of the compound into the KCl solution[3].

  • Titration Execution : Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after each addition only once the reading stabilizes (equilibrium criterion: Δ pH < 0.01/min)[3].

  • Data Analysis : Plot the first derivative (dpH/dV) to identify equivalence points. Calculate the pKa values at the half-equivalence volumes using the Henderson-Hasselbalch relationship[3].

Protocol 2: Thermodynamic Solubility & Forced Degradation

This protocol assesses the thermodynamic stability of the compound in aqueous solutions under accelerated stress conditions, aligned with ICH Q1A(R2) guidelines[4].

  • Buffer Preparation : Prepare aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation : Add excess compound to each buffer to form a visible suspension.

  • Incubation : Seal the samples and incubate at 25°C, 30°C, and 40°C (accelerated conditions per ICH Q1A(R2)) in a thermostatic shaker for 48 hours to ensure true thermodynamic equilibrium is reached[4].

  • Filtration & Quantification : Filter the suspensions through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings. Quantify the dissolved concentration and degradation peaks via HPLC-UV.

  • Thermodynamic Extraction : Plot ln(S) vs. 1/T (Van't Hoff plot) to calculate the standard enthalpy of solution ( ΔH∘ ).

Data Presentation

The following tables summarize the expected physicochemical parameters and stability profiles based on the structural features of the compound.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValue / CharacteristicAnalytical Method
Molecular Weight 233.67 g/mol Mass Spectrometry
pKa₁ (Carboxylic Acid) ~ 2.1 - 2.5Potentiometric Titration
pKa₂ (Dimethylamine) ~ 8.5 - 9.2Potentiometric Titration
Isoelectric Point (pI) ~ 5.5Calculated (pKa1​+pKa2​)/2
Primary Degradant Dimethyl(2-fluorobenzyl)amineHPLC-MS (Decarboxylation)

Table 2: ICH Q1A(R2) Aqueous Stability Matrix (48-Hour Incubation)

Buffer pHTemp (°C)Solubility (mg/mL)Degradation (%)Stability Status
1.225> 50.0 (High)< 0.1%Stable
1.240> 75.0 (High)0.5%Slight Degradation
5.5 (pI)25< 5.0 (Low)< 0.1%Stable (Zwitterion)
5.5 (pI)40< 8.0 (Low)2.1%Moderate Degradation
7.440> 30.0 (Mod)4.5%High Degradation

Visualizations

Speciation A Cationic Form (pH < 2) Protonated Amine & Acid B Zwitterionic Form (pH 3-8) Protonated Amine & Carboxylate A->B + OH⁻ (pKa1) B->A + H⁺ C Anionic Form (pH > 9) Neutral Amine & Carboxylate B->C + OH⁻ (pKa2) D Thermal Stress (>40°C, Aqueous) B->D Incubation C->B + H⁺ C->D Incubation E Degradation Pathway: Decarboxylation D->E - CO2 (Inductively Stabilized)

Fig 1: Speciation and decarboxylation degradation logic of the target compound.

Workflow S1 Sample Prep: Aqueous Buffers (pH 1.2 - 7.4) S2 ICH Q1A(R2) Incubation: 25°C, 30°C, 40°C S1->S2 Stress S3 Potentiometric Titration (pKa) S1->S3 Baseline S4 HPLC-UV/MS Quantification S2->S4 Filter & Analyze S5 Van't Hoff Thermodynamic Modeling S4->S5 Data Extraction

Fig 2: ICH Q1A(R2) aligned workflow for thermodynamic stability and solubility profiling.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][4]

  • Valorization of Sargassum Biomass as Potential Material for the Remediation of Heavy-Metals-Contaminated Waters Source: MDPI URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Validated Protocol & Mechanistic Guide Introduction & Synthetic Strategy (Dimethylamino)(2-fluorophenyl)acetic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Validated Protocol & Mechanistic Guide

Introduction & Synthetic Strategy

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (Empirical Formula: C10H13ClFNO2; MW: 233.67 g/mol ) is a highly versatile fluorinated organic building block. Derivatives of fluorophenyl-dimethylamino compounds are frequently utilized as critical intermediates in the development of active pharmaceutical ingredients (APIs), including selective serotonin reuptake inhibitors (SSRIs) and novel neurotherapeutics[1].

To synthesize this compound with high scientific integrity and yield, direct alkylation with methyl halides is generally avoided due to the risk of over-alkylation (quaternary ammonium salt formation). Instead, this protocol utilizes an Eschweiler-Clarke reductive amination . By reacting 2-amino-2-(2-fluorophenyl)acetic acid (2-fluorophenylglycine) with aqueous formaldehyde and formic acid, the primary amine is selectively and exhaustively methylated to the tertiary amine. Formic acid serves a dual purpose: it acts as the acid catalyst for iminium ion formation and as the stoichiometric hydride donor, driving the reaction forward while releasing carbon dioxide as the only major byproduct.

Experimental Workflow & Causality

Workflow N1 2-Amino-2-(2-fluorophenyl)acetic acid (Starting Material) N2 Eschweiler-Clarke Methylation (CH2O, HCOOH, 100°C) N1->N2 Reductive Amination N3 Free Base Isolation (Isoelectric precipitation) N2->N3 pH Adjustment & Extraction N4 Salt Formation (4M HCl in Dioxane) N3->N4 Anhydrous Protonation N5 (Dimethylamino)(2-fluorophenyl)acetic acid HCl (Target API Building Block) N4->N5 Crystallization & Filtration

Workflow for the synthesis and isolation of the target hydrochloride salt.

Step-by-Step Methodologies

Note: This procedure must be conducted in a professional laboratory setting under a fume hood. The target compound is classified under Acute Toxicity Category 3 (Oral). Proper Personal Protective Equipment (PPE) is mandatory.

Protocol A: Eschweiler-Clarke Methylation
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-(2-fluorophenyl)acetic acid (10.0 g, 59.1 mmol).

  • Addition of Hydride Donor: Add formic acid (88% aqueous, 11.2 mL, ~5.0 equiv). Causality: The excess formic acid is critical not only to solubilize the zwitterionic starting material but to ensure a sufficient hydride reservoir for the double reduction of the transient iminium species.

  • Addition of Electrophile: Slowly add formaldehyde (37% aqueous solution, 10.6 mL, ~2.4 equiv). Causality: A slight excess over the theoretical 2.0 equivalents ensures complete conversion to the tertiary amine, preventing the accumulation of the secondary amine intermediate.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100 °C) in an oil bath for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the decarboxylative hydride transfer from the formate ion to the iminium carbon. Effervescence (CO2 evolution) will be observed.

Protocol B: Workup and Free Base Isolation
  • Quenching: Cool the reaction mixture to room temperature, then transfer to an ice bath. Carefully add 6M HCl (10 mL) to destroy any unreacted formaldehyde, then concentrate the mixture under reduced pressure to remove excess formic acid and water.

  • Isoelectric Precipitation: Dissolve the resulting viscous residue in a minimal amount of deionized water (approx. 20 mL). Slowly add 2M NaOH dropwise while monitoring the pH. Causality: The target compound is an amino acid. Adjusting the pH to its isoelectric point (typically around pH 4.5 - 5.5 for N,N-dialkyl arylglycines) minimizes its aqueous solubility, allowing the zwitterionic free base to precipitate.

  • Extraction: If the product oils out instead of crystallizing, extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude free base as a pale oil/solid.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Solubilization: Dissolve the crude free base in anhydrous diethyl ether or anhydrous tetrahydrofuran (THF) (50 mL). Causality: Anhydrous solvents are strictly required here to prevent the formation of hydrates, which can severely inhibit crystallization and lower the purity of the final salt.

  • Protonation: While stirring vigorously at 0 °C, add 4M HCl in dioxane (1.2 equiv) dropwise. Causality: Dioxane/HCl provides a controlled, anhydrous delivery of protons. The hydrochloride salt of the amino acid will immediately precipitate as a white solid due to its insolubility in the ethereal solvent.

  • Isolation: Stir for an additional 30 minutes at 0 °C to maximize crystal yield. Filter the precipitate through a sintered glass funnel, wash with cold anhydrous ether (2 × 15 mL), and dry under high vacuum at 40 °C for 4 hours.

Quantitative Data & Validation Parameters

To ensure the self-validating nature of this protocol, the following theoretical and empirical parameters should be used to verify the integrity of the synthesized batch.

ParameterValue / SpecificationRationale / Causality
Empirical Formula C10H13ClFNO2Confirms successful double methylation and HCl salt formation.
Molecular Weight 233.67 g/mol Target specification for mass spectrometry (ESI+) validation.
Expected Yield 75 - 85%Eschweiler-Clarke reactions on unhindered primary amines typically proceed with high efficiency.
Storage Class 6.1C (Combustible acute toxic)Dictates proper laboratory storage protocols (secure, ventilated cabinet).
1H-NMR Indicator (N-CH3) ~ 2.80 - 2.90 ppm (singlet, 6H)The appearance of a 6H singlet in this region confirms the successful formation of the N,N-dimethyl moiety.

References

  • Sigma-Aldrich. "(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride Product Page (CBR01124)". MilliporeSigma. Available at:[Link]

  • Bøgesø, K. P. "Novel intermediate and method for its preparation (US4650884A)". Google Patents. Available at:[1]

Sources

Application

Comprehensive NMR Characterization of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride: A Guide for Researchers

Abstract This application note provides a comprehensive guide to the structural elucidation and characterization of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride using advanced Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation and characterization of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in pharmaceutical development and organic synthesis, this document details a multi-faceted approach employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, DEPT-135) NMR techniques. The protocols and data interpretation strategies outlined herein are designed to ensure unambiguous signal assignment and complete structural verification, upholding the principles of scientific integrity and analytical rigor.

Introduction

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development. Its structure combines a chiral center, an ionizable amine hydrochloride, a carboxylic acid, and a fluorinated aromatic ring. Each of these features presents unique NMR characteristics that, when analyzed cohesively, provide a detailed molecular fingerprint. Accurate and thorough characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships.

The presence of the fluorine atom provides a unique spectroscopic handle (¹⁹F NMR), while the amine hydrochloride and carboxylic acid moieties introduce exchangeable protons that require careful consideration during sample preparation and solvent selection. This guide explains the causality behind each experimental choice, from the selection of an appropriate deuterated solvent to the application of specific 2D NMR experiments for untangling complex spin systems and establishing long-range connectivity.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used throughout this document.

Caption: Numbering scheme for (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

PART 1: Experimental Protocols

Sample Preparation

The choice of solvent is critical for amine hydrochlorides due to the presence of exchangeable protons (N-H⁺ and COOH). While D₂O can be used, it will result in the exchange of these labile protons with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe all protons, a polar, aprotic solvent is recommended.

Protocol:

  • Weigh approximately 10-15 mg of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the salt and slows the exchange rate of the NH⁺ and COOH protons, allowing for their observation.[1]

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are standard protocols that may require optimization based on the specific instrument and sample concentration.

Workflow for Comprehensive NMR Analysis:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR (Proton Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C{¹H} NMR (Carbon Backbone) DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Probe) Assign Assign Signals F19->Assign DEPT->Assign COSY->Assign HSQC->Assign Connect Connect Spin Systems HMBC->Connect Assign->Connect Verify Verify Structure Connect->Verify

Caption: Experimental workflow for complete NMR characterization.

Protocol Details:

ExperimentKey Parameters & Rationale
¹H NMR Spectral Width: -2 to 16 ppm (to include acidic protons). Relaxation Delay (d1): 2-5 s (ensures quantitative integration for the non-exchangeable protons). Number of Scans (ns): 8-16 (adjust for S/N).
¹³C{¹H} NMR Spectral Width: 0 to 200 ppm. Decoupling: Broadband proton decoupling (simplifies spectrum to singlets). d1: 2 s. ns: 128-1024 (¹³C is an insensitive nucleus).
¹⁹F NMR Spectral Width: -100 to -180 ppm (typical for aryl fluorides).[2][3] Decoupling: Can be run with or without ¹H decoupling to observe H-F couplings. Reference: External CFCl₃ (0 ppm) or internal standard.[4]
DEPT-135 Uses polarization transfer from ¹H to ¹³C to enhance signal and determine carbon type.[5] CH/CH₃ signals appear positive, CH₂ signals negative, and quaternary carbons are absent.[5][6]
¹H-¹H COSY Reveals scalar couplings between protons, typically over 2-4 bonds.[7] Essential for identifying adjacent protons in the aromatic ring.
¹H-¹³C HSQC Shows correlations between protons and directly attached carbons (¹J_CH).[2][8][9] Highly sensitive and crucial for assigning protonated carbons.
¹H-¹³C HMBC Detects long-range correlations (²J_CH, ³J_CH) between protons and carbons.[10][11] This is the key experiment for connecting disparate spin systems via quaternary carbons (like C1' and C8).

PART 2: Spectral Interpretation & Data Analysis

The following sections detail the expected NMR data based on the structure and published data for analogous compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct regions for the exchangeable, aromatic, methine, and N-methyl protons.

  • Exchangeable Protons (COOH & NH⁺): These will likely appear as broad singlets at the downfield end of the spectrum (>10 ppm), with their exact chemical shift being highly dependent on concentration and residual water content.

  • Aromatic Protons (H3' to H6'): The 2-fluorophenyl group will present a complex multiplet pattern between 7.0 and 8.0 ppm. The fluorine atom will introduce additional couplings (J_HF) to the ortho (H3'), meta (H4'), and para (H5') protons.

  • Methine Proton (H7): This proton, alpha to the aromatic ring, nitrogen, and carbonyl group, is expected to be a singlet (or a narrowly split multiplet due to long-range couplings) in the range of 4.5-5.5 ppm.

  • N-Methyl Protons (H9): The two methyl groups are chemically equivalent and will appear as a sharp singlet around 2.5-3.0 ppm, integrating to 6 protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationKey Correlations (from 2D NMR)
COOH>12.0br s1HHMBC to C7, C8
NH⁺9.0 - 11.0br s1HHMBC to C7, C9
H3' - H6'7.2 - 7.8m4HCOSY between adjacent protons; HMBC to C1', C7
H7~5.0s1HHMBC to C1', C8, C9
H9~2.8s6HHMBC to C7
¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The DEPT-135 experiment is used to differentiate them.

  • Carbonyl Carbon (C8): Expected around 170-175 ppm. This is a quaternary carbon and will be absent in the DEPT-135 spectrum.

  • Aromatic Carbons (C1'-C6'): These will appear between 115-165 ppm. C2', being directly bonded to fluorine, will show a large ¹J_CF coupling (~240-250 Hz) and will be significantly downfield. Other carbons will show smaller ²J_CF and ³J_CF couplings. DEPT-135 will show C3'-C6' as positive signals (CH). C1' and C2' will be absent (quaternary).

  • Methine Carbon (C7): Expected in the 65-75 ppm range. It will appear as a positive signal in the DEPT-135 spectrum.

  • N-Methyl Carbons (C9): Expected around 40-45 ppm. These will be positive signals in the DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)DEPT-135 PhaseKey Correlations (from 2D NMR)
C8 (COOH)~172AbsentHMBC from H7
C2' (C-F)~160 (d, ¹J_CF ≈ 245 Hz)AbsentHMBC from H3', H4'
C1', C3'-C6'115 - 135C1' Absent, Others +HMBC from H7, aromatic protons
C7 (CH)~70PositiveHSQC to H7; HMBC from H9, aromatic protons
C9 (CH₃)~42PositiveHSQC to H9; HMBC from NH⁺
¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum offers a highly sensitive and specific probe for the fluorine-containing moiety.

  • For a 2-fluorophenyl group, the chemical shift is expected in the range of -110 to -130 ppm relative to CFCl₃.[12]

  • The signal will appear as a complex multiplet due to coupling with aromatic protons (typically ³J_HF ≈ 8-10 Hz to H3' and ⁴J_HF ≈ 5-7 Hz to H4'). Proton decoupling will simplify this multiplet to a singlet.

2D NMR Correlation Analysis

2D NMR is indispensable for assembling the molecular structure from the individual signals.

  • COSY: A COSY spectrum will establish the connectivity within the 2-fluorophenyl ring, showing cross-peaks between H3'/H4', H4'/H5', and H5'/H6'. This confirms the proton arrangement on the aromatic system.

  • HSQC: This experiment will unambiguously link each proton to its directly attached carbon. For example, it will correlate the signal at ~2.8 ppm (H9) to the carbon at ~42 ppm (C9), and the signal at ~5.0 ppm (H7) to the carbon at ~70 ppm (C7).

  • HMBC: This is the cornerstone experiment for determining the complete carbon skeleton.[11] Key expected correlations that connect the different fragments of the molecule are:

    • From the N-methyl protons (H9) to the methine carbon (C7) .

    • From the methine proton (H7) to the carbonyl carbon (C8) and the aromatic C1' and C6' carbons .

    • From the aromatic protons (e.g., H6') to the methine carbon (C7) .

These correlations, visualized below, provide irrefutable evidence for the connectivity of the dimethylamino, methine, carbonyl, and phenyl groups.

Caption: Key ¹H-¹³C correlations (HSQC & HMBC) for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, DEPT-135) NMR spectroscopy provides a powerful and self-validating system for the complete characterization of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently determine the chemical structure, assign all proton and carbon signals, and ensure the identity and purity of their compound. This rigorous analytical approach is fundamental to advancing drug discovery and development programs.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Tecmag. (n.d.). DEPT - 135. [Link]

  • Chegg.com. (2021, April 24). Solved Discuss the C13 NMR chemical shift values calculated. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • ACS Publications. (2021, October 13). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651). [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-f. [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • MDPI. (2019, May 24). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

  • BMRB. (n.d.). bmse000220 Phenylacetic Acid. [Link]

  • PubChemLite. (n.d.). (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. [Link]

  • SpectraBase. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Fluorophenylacetic acid, 98%. [Link]

  • NextSDS. (n.d.). (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

Sources

Method

Application Notes and Protocols: (Dimethylamino)(2-fluorophenyl)acetic Acid Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of pharmaceutical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, a single enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. This reality has propelled the demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that can be elaborated into complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2]

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a fluorinated amino acid derivative that holds significant potential as a chiral building block. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which can be advantageous in drug design. The chiral center at the α-carbon, once resolved, provides a key stereogenic element for the construction of more complex chiral molecules.

This guide provides a comprehensive overview of the applications of enantiopure (Dimethylamino)(2-fluorophenyl)acetic acid as a chiral building block. It details protocols for the crucial first step—the resolution of the racemic mixture—and discusses its potential in asymmetric synthesis.

The Foundational Step: Chiral Resolution

Before (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride can be employed as a chiral building block, the racemic mixture must be separated into its constituent enantiomers. The process of separating a racemate into its pure enantiomers is known as chiral resolution. The two most common and scalable methods for the resolution of carboxylic acids are diastereomeric salt formation and enzymatic kinetic resolution.

Protocol 1: Diastereomeric Salt Formation using a Chiral Amine

This classical method relies on the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4][5]

Workflow for Diastereomeric Salt Resolution:

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic (Dimethylamino) (2-fluorophenyl)acetic acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemic_acid->diastereomeric_salts Reaction in a suitable solvent (e.g., Methanol, Ethanol) chiral_amine Enantiopure Chiral Amine (e.g., (R)-1-Phenylethylamine) chiral_amine->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (Crystallizes out) diastereomeric_salts->less_soluble Cooling & Crystallization more_soluble More Soluble Diastereomeric Salt (Remains in solution) diastereomeric_salts->more_soluble pure_enantiomer_1 Pure Enantiomer 1 (e.g., (S)-Acid) less_soluble->pure_enantiomer_1 Acid/Base Workup pure_enantiomer_2 Pure Enantiomer 2 (e.g., (R)-Acid) more_soluble->pure_enantiomer_2 Acid/Base Workup

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol:

Materials:

  • Racemic (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral amine)

  • Methanol (or other suitable solvent, e.g., ethanol, isopropanol)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including an Erlenmeyer flask, reflux condenser, separatory funnel, and filtration apparatus.

Procedure:

  • Liberation of the Free Acid:

    • Dissolve the racemic (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in a minimal amount of water.

    • Adjust the pH to approximately 2-3 with 1 M NaOH to precipitate the free amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Diastereomeric Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic (Dimethylamino)(2-fluorophenyl)acetic acid (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as (R)-(+)-1-Phenylethylamine (1.0 eq), in the same solvent.

    • Slowly add the chiral amine solution to the stirred solution of the racemic acid.

    • Heat the mixture to reflux for a short period to ensure complete salt formation, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The mother liquor, now enriched in the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

    • To enhance the diastereomeric purity, the collected crystals can be recrystallized from the same solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiopure Acid:

    • Suspend the diastereomerically pure salt in water.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the enantiopure (Dimethylamino)(2-fluorophenyl)acetic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The chiral resolving agent can be recovered from the filtrate by basification and extraction.

Data Summary for Diastereomeric Salt Resolution:

ParameterDescriptionExpected Outcome
Resolving Agent Chiral amine (e.g., (R)-1-Phenylethylamine)Forms diastereomeric salts with differing solubilities.
Solvent Alcohols (Methanol, Ethanol) are common choices.The choice of solvent is critical and may require screening.
Diastereomeric Excess (d.e.) Purity of the crystallized diastereomeric salt.>95% d.e. is often achievable after one or two crystallizations.
Enantiomeric Excess (e.e.) Purity of the final enantiopure acid.>98% e.e. is the target for use as a chiral building block.
Protocol 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[6] The enzyme will selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer at a much faster rate than the other, allowing for their separation. This method is often performed under mild conditions and can provide very high enantiomeric excess.[7][8]

Workflow for Enzymatic Kinetic Resolution:

cluster_0 Step 1: Esterification cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation & Isolation racemic_acid Racemic (Dimethylamino) (2-fluorophenyl)acetic acid racemic_ester Racemic Ester racemic_acid->racemic_ester Acid-catalyzed esterification alcohol Alcohol (e.g., Butanol) alcohol->racemic_ester unreacted_ester Unreacted Ester (Enantiomer 1) racemic_ester->unreacted_ester Selective Hydrolysis of one enantiomer hydrolyzed_acid Hydrolyzed Acid (Enantiomer 2) racemic_ester->hydrolyzed_acid enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->racemic_ester separation Separation (e.g., Extraction) unreacted_ester->separation pure_enantiomer_1 Pure Enantiomer 1 unreacted_ester->pure_enantiomer_1 Hydrolysis hydrolyzed_acid->separation pure_enantiomer_2 Pure Enantiomer 2 hydrolyzed_acid->pure_enantiomer_2

Caption: Workflow for enzymatic kinetic resolution via hydrolysis.

Detailed Protocol:

Materials:

  • Racemic (Dimethylamino)(2-fluorophenyl)acetic acid

  • An alcohol (e.g., n-butanol, isopropanol)

  • A lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or Amano Lipase PS from Burkholderia cepacia)

  • Organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Phosphate buffer (pH ~7)

  • Standard laboratory glassware and equipment for organic synthesis and workup.

Procedure:

  • Preparation of the Racemic Ester:

    • The racemic (Dimethylamino)(2-fluorophenyl)acetic acid is first converted to its corresponding ester (e.g., butyl ester) using standard acid-catalyzed esterification methods (e.g., refluxing in the alcohol with a catalytic amount of sulfuric acid). This is necessary as lipases are more effective at hydrolyzing esters.

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic ester in a suitable organic solvent.

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Add a phosphate buffer solution to maintain the optimal pH for the enzyme.

    • Stir the mixture at a controlled temperature (typically 30-50 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the product acid.

  • Separation and Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

    • Separate the unreacted ester from the produced acid by extraction. The acidic product can be extracted into an aqueous basic solution, leaving the ester in the organic layer.

    • Acidify the aqueous layer to precipitate the enantiomerically enriched acid.

    • The enantiomerically enriched ester in the organic layer can be hydrolyzed under standard acidic or basic conditions to yield the other enantiomer of the acid.

Data Summary for Enzymatic Kinetic Resolution:

ParameterDescriptionExpected Outcome
Enzyme Lipases are commonly used.High enantioselectivity (E-value > 100) is desirable.
Substrate Ester derivative of the racemic acid.The choice of ester can influence the reaction rate and selectivity.
Solvent Toluene, MTBE, or hexane are often used.The solvent can significantly impact enzyme activity and stability.
Conversion The extent of the reaction.Stopping at ~50% conversion maximizes the e.e. of both enantiomers.

Applications in Asymmetric Synthesis

Once obtained in enantiopure form, (Dimethylamino)(2-fluorophenyl)acetic acid can be utilized as a versatile chiral building block in a variety of asymmetric transformations. Its primary application would be as a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

Conceptual Workflow for Application as a Chiral Auxiliary:

prochiral_substrate Prochiral Substrate diastereomeric_intermediate Diastereomeric Intermediate prochiral_substrate->diastereomeric_intermediate chiral_auxiliary Enantiopure (Dimethylamino) (2-fluorophenyl)acetic acid chiral_auxiliary->diastereomeric_intermediate Coupling stereoselective_reaction Stereoselective Reaction (e.g., Alkylation, Aldol Addition) diastereomeric_intermediate->stereoselective_reaction new_chiral_center Product with New Chiral Center stereoselective_reaction->new_chiral_center cleavage Cleavage of Auxiliary new_chiral_center->cleavage final_product Enantiopure Final Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential Synthetic Applications:
  • Asymmetric Alkylation: The enantiopure (Dimethylamino)(2-fluorophenyl)acetic acid can be converted to a chiral amide or ester. Deprotonation of the α-carbon would generate a chiral enolate, which can then react with an electrophile (e.g., an alkyl halide) in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched α-substituted carboxylic acid.

  • Diastereoselective Aldol Reactions: Similar to alkylation, the chiral enolate derived from an amide or ester of the building block can be reacted with aldehydes or ketones to produce diastereomerically enriched β-hydroxy carbonyl compounds.

  • Synthesis of Chiral Amines and Amino Alcohols: The carboxylic acid functionality can be reduced to an alcohol, and the dimethylamino group provides a handle for further transformations, potentially leading to the synthesis of chiral amino alcohols and diamines, which are important pharmacophores.

Example Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary (Evans' Auxiliary) - A Conceptual Adaptation

While a specific protocol for (Dimethylamino)(2-fluorophenyl)acetic acid is not available, the following is a generalized protocol adapted from well-established methods using Evans' chiral auxiliaries, which illustrates the principle.

Procedure:

  • Attachment of the Chiral Auxiliary:

    • Convert enantiopure (Dimethylamino)(2-fluorophenyl)acetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) to form the corresponding N-acyloxazolidinone.

  • Diastereoselective Enolate Formation and Alkylation:

    • Cool the N-acyloxazolidinone solution in an anhydrous aprotic solvent (e.g., THF) to -78 °C.

    • Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate the chiral enolate.

    • Add an alkylating agent (e.g., benzyl bromide) and allow the reaction to proceed at low temperature.

  • Cleavage of the Chiral Auxiliary:

    • After the reaction is complete, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the enantiomerically enriched α-alkylated carboxylic acid. The chiral oxazolidinone can often be recovered and reused.

Conclusion

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride represents a promising, yet underexplored, chiral building block for asymmetric synthesis. The key to unlocking its potential lies in the development of efficient and scalable methods for its chiral resolution. The protocols outlined in this guide for diastereomeric salt formation and enzymatic kinetic resolution provide a solid foundation for researchers to obtain the necessary enantiopure starting material. Once resolved, its application as a chiral auxiliary can open avenues for the stereocontrolled synthesis of a wide range of complex and potentially bioactive molecules, making it a valuable tool in the arsenal of medicinal and organic chemists. Further research into specific applications and the development of optimized protocols will undoubtedly solidify its place in the landscape of chiral drug discovery.

References

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Catalysis. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry. [Link]

  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Helmholtz-Zentrum Dresden-Rossendorf. [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. [Link]

  • Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

  • Chiral drugs. LabMed Discovery. [Link]

  • Resolution of a Racemic Mixture. University of Massachusetts. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]

  • 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase. MDPI. [Link]

  • Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. ResearchGate. [Link]

  • A diastereo- and enantioselective synthesis of alpha-substituted anti-alpha,beta-diaminophosphonic acid derivatives. Chemical Communications. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Ag-Catalyzed Diastereo- and Enantioselective Vinylogous Mannich Reactions of α-Ketoimine Esters. Development of a Method and Investigation of its Mechanism. Europe PMC. [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of (Dimethylamino)(2-fluorophenyl)acetic Acid Hydrochloride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale (Dimethylamino)(2-fluorophenyl)acetic acid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (CAS: 70714-80-6) is a highly specialized unnatural α -amino acid derivative [1]. In modern drug discovery, the incorporation of an ortho-fluorine atom onto a phenylglycine scaffold serves multiple strategic purposes: it modulates the pKa of the adjacent amine, increases the overall lipophilicity of the molecule, and restricts the conformational rotation of the phenyl ring. This conformational locking is often critical for maximizing binding affinity in target protein pockets.

Route Selection: The Causality of the Synthetic Strategy

Synthesizing N,N-dimethyl α -aryl glycines with high enantiomeric excess (ee) presents a unique catalytic challenge.

  • The Petasis Borono-Mannich Approach: While chiral biphenol-catalyzed Petasis reactions are highly effective for alkenyl boronates [2], aryl boronates (such as 2-fluorophenylboronic acid) often exhibit sluggish reactivity and poor enantioselectivity. This is due to the lack of an extended π -system adjacent to the boron center, which is required to stabilize the transition state during the migration step.

  • The Asymmetric Strecker Approach (Selected Route): The condensation of 2-fluorobenzaldehyde with dimethylamine generates a highly electrophilic iminium ion [3]. The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, further activating the iminium carbon toward nucleophilic attack. However, fluorine can also act as a competitive hydrogen-bond acceptor. To override the racemic background reaction, a highly directional, rigid hydrogen-bond donor catalyst—such as a Jacobsen-type chiral thiourea—is required. The thiourea moiety tightly binds the iminium ion and the incoming cyanide nucleophile, shielding one enantiotopic face and ensuring strict stereocontrol.

Mechanistic Pathway

The synthesis relies on a two-stage workflow: an organocatalytic enantioselective cyanation followed by a robust acid-catalyzed hydrolysis. The chiral thiourea catalyst operates via non-covalent double hydrogen-bonding, stabilizing the transition state and directing the attack of trimethylsilyl cyanide (TMSCN) to the Re or Si face of the iminium intermediate.

G A 2-Fluorobenzaldehyde + Dimethylamine B Iminium Ion Intermediate [Electrophile] A->B Condensation (-H₂O) D Enantioselective Transition State (Face-selective TMSCN attack) B->D Catalyst Binding C Chiral Thiourea Catalyst [H-Bond Donor] C->D Non-covalent Activation E Chiral α-Amino Nitrile Intermediate D->E Cyanation F Acidic Hydrolysis (Conc. HCl, 110 °C) E->F Isolation G (Dimethylamino)(2-fluorophenyl) acetic acid hydrochloride F->G Nitrile to Acid + HCl Salt Formation

Figure 1: Mechanistic workflow of the catalytic asymmetric Strecker synthesis and subsequent hydrolysis.

Reaction Optimization Data

To validate the experimental parameters, the cyanation step was subjected to optimization. Cryogenic temperatures are essential to maximize the ΔΔG‡ between the competing diastereomeric transition states. Dichloromethane (DCM) provides the optimal balance of solubility for the catalyst and minimal disruption of the critical hydrogen-bonding network.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Isolated Yield (%)Enantiomeric Excess (ee %)
1THF2558545
2DCM2558862
3DCM059084
4 DCM -20 5 92 96
5DCM-40575*97
6Toluene-2058091

*Yield reduction at -40 °C is due to a significantly suppressed reaction rate rather than side-product formation.

Experimental Protocols

Step 1: Catalytic Asymmetric Strecker Cyanation

This protocol utilizes a self-validating pre-formation of the iminium ion to prevent competitive background cyanation of the unreacted aldehyde.

Reagents & Equipment:

  • 2-Fluorobenzaldehyde (1.0 equiv, 10.0 mmol)

  • Dimethylamine (2.0 M solution in THF, 1.1 equiv, 11.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12.0 mmol) — CRITICAL SAFETY WARNING: Highly toxic. Handle only in a certified fume hood.

  • Jacobsen-type Chiral Thiourea Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous MgSO₄ (2.0 g)

  • Anhydrous Dichloromethane (DCM, 25 mL)

Procedure:

  • Iminium Formation: To a flame-dried Schlenk flask purged with N₂, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) and anhydrous DCM (20 mL). Add the dimethylamine solution (5.5 mL) and anhydrous MgSO₄ (2.0 g). Stir vigorously at 25 °C for 2 hours. The MgSO₄ acts as a thermodynamic sink for water, driving the equilibrium entirely toward the iminium ion.

  • Catalyst Preparation: In a separate, flame-dried round-bottom flask, dissolve the chiral thiourea catalyst (5 mol%) in anhydrous DCM (5 mL). Cool this flask to -20 °C using a dry ice/ethylene glycol bath.

  • Transfer & Cyanation: Filter the iminium solution via a cannula (to exclude MgSO₄) directly into the pre-cooled catalyst solution.

  • Dropwise, add TMSCN (1.5 mL, 12.0 mmol) over 10 minutes to maintain the internal temperature.

  • Stir the reaction mixture at -20 °C for 24 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV active).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) at -20 °C, then allow it to warm to room temperature. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) to yield the pure chiral α -amino nitrile intermediate.

Step 2: Acid-Catalyzed Hydrolysis and Salt Formation

Hydrolyzing an α -amino nitrile to a carboxylic acid requires forcing conditions. Using concentrated HCl serves a dual purpose: it drives the hydrolysis and directly yields the target compound as the highly stable, water-soluble hydrochloride salt.

Procedure:

  • Hydrolysis: Transfer the enantioenriched α -amino nitrile (approx. 9.0 mmol) to a heavy-walled pressure tube or a round-bottom flask equipped with a robust reflux condenser.

  • Add concentrated aqueous HCl (37%, 20 mL).

  • Heat the mixture to a gentle reflux (100–110 °C) for 16 hours. The solution will transition from a suspension to a homogeneous mixture as the nitrile hydrolyzes to the primary amide, and finally to the carboxylic acid.

  • Purification by Acid-Base Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the highly acidic aqueous layer with diethyl ether (2 × 15 mL). Causality: The target amino acid is protonated and remains in the aqueous layer, while any non-basic organic impurities or unreacted aldehyde byproducts are extracted into the ether layer.

  • Isolation: Transfer the aqueous layer to a round-bottom flask and evaporate to dryness under reduced pressure (using a rotary evaporator equipped with a base trap to catch HCl vapors).

  • Recrystallization: Suspend the crude white solid in a minimal amount of hot absolute ethanol, then add diethyl ether dropwise until slight turbidity is observed. Allow to cool slowly to 4 °C to afford pure (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride as highly crystalline white needles.

References

  • Lou, S.; Schaus, S. E. "Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols." Journal of the American Chemical Society, 2008, 130(22), 6922-6923. URL: [Link]

  • Wang, J.; Liu, X.; Feng, X. "Asymmetric Strecker Reactions." Chemical Reviews, 2011, 111(11), 6947-6983. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in organic solvents

Welcome to the technical support center for (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

I. Understanding the Molecule: Physicochemical Properties

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a salt, which dictates its solubility behavior. The key feature is the presence of a protonated tertiary amine (dimethylamino group) and a carboxylic acid, making it a polar, ionizable molecule. Its hydrochloride form enhances water solubility but often complicates dissolution in non-polar organic solvents.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₁₀H₁₃ClFNO₂Indicates the elemental composition.
Molecular Weight 233.67 g/mol [1]Necessary for molar concentration calculations.
Form Solid[1]Physical state at room temperature.
pKa Not readily available in literature. Estimated to be in the range of 8.5-10.5 for the tertiary amine and 2-3 for the carboxylic acid.The pKa of the dimethylamino group is critical. At a pH below its pKa, the amine is protonated and charged, favoring polar solvents. The carboxylic acid pKa is also important for understanding its ionization state.
General Polarity HighAs a salt, it has significant ionic character, making it inherently polar.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility issues in a question-and-answer format, providing both immediate troubleshooting steps and detailed scientific explanations.

Q1: My (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride won't dissolve in my non-polar organic solvent (e.g., Dichloromethane, Diethyl Ether, Toluene). What should I do?

This is the most frequent challenge. The high polarity of the hydrochloride salt makes it immiscible with non-polar solvents, following the "like dissolves like" principle.[2]

Immediate Troubleshooting Steps:

  • Introduce a Polar Co-solvent: Add a small amount of a polar, miscible solvent such as methanol or ethanol to your non-polar solvent.[3] This can significantly enhance solubility. Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary.

  • Gentle Heating: Warming the mixture can increase the solubility of many solids. Use a water bath and monitor the temperature to avoid decomposition, especially with sensitive compounds.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and increase the surface area for dissolution.

Scientific Explanation: The energy from heating and sonication helps to overcome the crystal lattice energy of the solid salt, allowing solvent molecules to interact and solvate the ions. A polar co-solvent directly solvates the charged portions of the molecule, effectively bridging the polarity gap between the salt and the bulk non-polar solvent.

Q2: I'm observing an oily precipitate or "oiling out" instead of a clear solution. What is happening?

"Oiling out" occurs when the compound melts in the solvent but doesn't dissolve, or when it forms a liquid phase that is immiscible with the solvent. This is common with salts in organic solvents, especially if trace amounts of water are present.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your organic solvents are dry. Traces of water can interact with the hydrochloride salt and promote the formation of an oily layer.

  • Change the Solvent System: A different solvent or a co-solvent mixture may be needed to fully solvate the compound. A solvent that can effectively solvate both the cation and the anion is ideal.

  • Convert to Free Base: If permissible for your experiment, converting the hydrochloride salt to the free amine is a highly effective strategy. The free amine is significantly less polar and more soluble in a wider range of organic solvents.[3]

Q3: My compound dissolved initially with heating, but then crashed out of solution upon cooling. How can I prevent this?

This indicates that you created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that particular solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: The most straightforward solution is to use a larger volume of the solvent to ensure the compound remains dissolved at room temperature.

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.

  • Optimize Co-solvent Ratio: If you are using a co-solvent system, you may need to adjust the ratio to improve room temperature solubility.

Q4: How do I choose the best starting solvent for my experiment?

Solvent selection should be guided by the polarity of your compound and the requirements of your subsequent experimental steps.

Solvent Selection Workflow:

Caption: Workflow for converting the HCl salt to the free amine.

IV. Understanding the Impact of pKa on Solubility

The ionization state of the dimethylamino group and the carboxylic acid is governed by their respective pKa values and the pH of the solution. While a precise pKa for this specific molecule is not published, we can operate on general principles for tertiary amines and carboxylic acids.

  • Acidic Conditions (pH < pKa of amine): The dimethylamino group is protonated (R₃NH⁺), making the molecule a cation. This charged form is more soluble in polar solvents.

  • Basic Conditions (pH > pKa of amine): The dimethylamino group is deprotonated (R₃N), resulting in the neutral free amine. This form is significantly more soluble in non-polar organic solvents.

Diagram of pH-Dependent Ionization and Solubility:

Caption: The effect of pH on ionization and solubility.

V. Summary of Expected Solubility Behavior

The following table provides a qualitative guide to the expected solubility of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride in common organic solvents. "Soluble" implies that a reasonable concentration for many applications can be achieved, though this should always be confirmed experimentally.

SolventPolarityExpected Solubility of HCl SaltExpected Solubility of Free BaseNotes
Water Very HighSolubleSparingly SolubleThe hydrochloride salt is designed for aqueous solubility.
Methanol/Ethanol High (Protic)SolubleSolubleGood general-purpose solvents for both forms.
DMSO/DMF High (Aprotic)SolubleSolubleStrong polar aprotic solvents that can dissolve a wide range of compounds.
Acetonitrile Medium-HighSparingly Soluble to SolubleSolubleMay require gentle heating or a co-solvent for the HCl salt.
Tetrahydrofuran (THF) MediumPoorly SolubleSolubleConversion to free base is recommended.
Dichloromethane (DCM) LowVery Poorly SolubleSolubleConversion to free base is highly recommended.
Toluene/Hexane Very LowInsolubleSolubleOnly the free base form will show appreciable solubility.

VI. References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

Sources

Optimization

Reducing byproducts and impurities in (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride reactions

A Guide to Minimizing Byproducts and Impurities Welcome, researchers and drug development professionals, to the technical support center for the synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Impurities

Welcome, researchers and drug development professionals, to the technical support center for the synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring high purity and yield. As Senior Application Scientists, we understand the nuances of organic synthesis and aim to provide you with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

Q1: What are the most common impurities I should expect in this synthesis?

A1: Impurities can originate from various stages of the synthesis, including starting materials, intermediates, byproducts, and degradation products.[1] The most common impurities in the synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride often include:

  • Unreacted starting materials: Such as 2-fluorobenzaldehyde or the intermediate α-aminonitrile.[2]

  • Byproducts from side-reactions: This can include products from the over-methylation of the amino group or alternative reactions of the nitrile intermediate.[3]

  • Positional isomers: Impurities from isomeric fluorophenylacetic acids may be present if the starting materials are not pure.

  • Residual solvents: Solvents used in the reaction and purification steps can be retained in the final product.[4]

Q2: My final product has a yellowish tint. What could be the cause and how can I fix it?

A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual materials from the reaction. The source could be the thermal degradation of intermediates, especially during distillation or prolonged heating. To address this, consider the following:

  • Purification: Recrystallization is a highly effective method for removing colored impurities.[5] Experiment with different solvent systems to find the optimal conditions for crystallization.

  • Reaction Conditions: Minimize reaction times and temperatures where possible to prevent the formation of degradation products.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may lead to colored byproducts.

Q3: I'm experiencing low yields. What are the key factors to investigate?

A3: Low yields can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.

  • Reaction Conditions: Optimize parameters such as temperature, reaction time, and stoichiometry. Even small deviations can significantly impact yield.

  • Workup Procedure: Inefficient extraction or product isolation during the workup can lead to significant losses. Review and optimize your extraction and precipitation steps.

  • Moisture: The presence of moisture can interfere with several steps, particularly those involving reactive intermediates. Ensure all glassware is dry and use anhydrous solvents where necessary.

Q4: What is the most effective method for purifying the final product?

A4: Recrystallization is generally the most effective and scalable method for purifying solid organic compounds like (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.[5] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems to explore include ethanol/acetone mixtures or isopropanol.[6] For trace impurities, column chromatography can be employed, though it is less practical for large-scale purification.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem 1: High Levels of Unreacted 2-Fluorobenzaldehyde Detected

Causality: The initial step in many syntheses of α-amino acids is the Strecker synthesis, which involves the formation of an α-aminonitrile from an aldehyde, ammonia (or an amine), and a cyanide source.[8] Incomplete formation of the imine or aminonitrile intermediate will result in the carryover of unreacted aldehyde.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: The formation of the imine intermediate is pH-dependent. Ensure the reaction medium is at an optimal pH to favor imine formation.

    • Ammonia/Amine Source: Using a pre-formed solution of the amine or ensuring a sufficient excess of the ammonia source can drive the equilibrium towards the imine.

  • Cyanide Addition:

    • Cyanide Source: The reactivity of the cyanide source can influence the rate of addition. While hydrogen cyanide is highly reactive, safer alternatives like potassium cyanide or trimethylsilyl cyanide are often used.[9] Ensure the chosen cyanide source is appropriate for your reaction conditions.

    • Temperature Control: The addition of cyanide is often exothermic. Maintaining a low temperature during the addition can prevent side reactions and improve the yield of the desired aminonitrile.

  • Monitoring the Reaction:

    • Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aldehyde. This will help you determine the optimal reaction time.

Problem 2: Formation of Dimeric or Polymeric Byproducts

Causality: α-Aminonitriles can be susceptible to self-condensation or polymerization, especially under harsh reaction conditions or during prolonged reaction times.[10] These side reactions can significantly reduce the yield of the desired product and complicate purification.

Troubleshooting Steps:

  • Control Reaction Time and Temperature:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of byproducts.

    • Running the reaction at the lowest effective temperature can help to slow down the rate of side reactions.

  • Staged Addition of Reagents:

    • Adding the cyanide source slowly to the reaction mixture can help to maintain a low concentration of the reactive aminonitrile intermediate, thereby reducing the likelihood of self-condensation.

  • Purification of the Intermediate:

    • If feasible, consider isolating and purifying the α-aminonitrile intermediate before proceeding to the hydrolysis step. This can remove any byproducts formed during the initial stage.

Problem 3: Incomplete Hydrolysis of the Nitrile Intermediate

Causality: The hydrolysis of the α-aminonitrile to the corresponding carboxylic acid is a crucial step. This reaction is typically carried out under acidic or basic conditions.[11] Incomplete hydrolysis can be due to insufficient reaction time, temperature, or inappropriate pH.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions:

    • Acidic Hydrolysis: Heating the aminonitrile under reflux with a strong acid like hydrochloric acid is a common method.[11] Ensure a sufficient excess of acid and adequate heating time.

    • Basic Hydrolysis: Alternatively, hydrolysis can be performed using a strong base like sodium hydroxide, followed by acidification to obtain the carboxylic acid.[11] This can sometimes offer a different selectivity and may be advantageous in certain cases.

  • Monitor the Reaction:

    • Track the disappearance of the nitrile peak and the appearance of the carboxylic acid peak using Infrared (IR) spectroscopy or the change in mass by mass spectrometry.

Problem 4: Over-methylation Leading to Quaternary Ammonium Salt

Causality: The introduction of the dimethylamino group, if performed via methylation of a primary or secondary amine, can sometimes lead to the formation of a quaternary ammonium salt as a byproduct.[12] This is particularly relevant if a strong methylating agent is used in excess.

Troubleshooting Steps:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the methylating agent. Use only the required amount to achieve dimethylation.

  • Choice of Methylating Agent:

    • Consider using a milder methylating agent. While dimethyl sulfate is effective, it can be aggressive.[13] Other reagents might offer better control.

  • Alternative Synthetic Routes:

    • If over-methylation is a persistent issue, consider a synthetic route that introduces the dimethylamino group earlier in the synthesis, for example, by using dimethylamine in the initial Strecker reaction.[14]

Experimental Protocols

Here we provide a generalized, step-by-step protocol for the synthesis of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride, incorporating best practices to minimize impurities.

Optimized Strecker Synthesis and Hydrolysis

This protocol outlines the formation of the α-aminonitrile followed by acidic hydrolysis.

Step 1: Formation of (Dimethylamino)(2-fluorophenyl)acetonitrile

  • In a well-ventilated fume hood, combine 2-fluorobenzaldehyde and an equimolar amount of dimethylamine hydrochloride in a suitable solvent (e.g., methanol).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC until the 2-fluorobenzaldehyde is consumed.

  • Once the reaction is complete, perform an aqueous workup to isolate the crude (Dimethylamino)(2-fluorophenyl)acetonitrile.

Step 2: Hydrolysis to (Dimethylamino)(2-fluorophenyl)acetic acid

  • Add the crude aminonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction for the disappearance of the nitrile group.

  • After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and then a suitable organic solvent to remove impurities.

  • Dry the product under vacuum.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the free amino acid in a suitable solvent (e.g., isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until the precipitation is complete.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride.

Data Presentation and Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Action(s)
High levels of unreacted starting material Incomplete imine formation, inefficient cyanide addition.Optimize pH, use excess amine, control temperature during cyanide addition.
Formation of dimeric/polymeric byproducts Self-condensation of aminonitrile.Control reaction time and temperature, use staged reagent addition.
Incomplete hydrolysis of nitrile Insufficient reaction time, temperature, or incorrect pH.Optimize acid/base concentration and heating time.
Over-methylation Excess or overly reactive methylating agent.Use stoichiometric amounts of a milder methylating agent.
Discolored final product Thermal degradation, oxidation.Purify by recrystallization, use an inert atmosphere.
Diagrams

Troubleshooting_Workflow start Impurity or Low Yield Detected identify_impurity Identify Impurity/Byproduct (e.g., HPLC, GC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm byproduct Specific Byproduct Formed? unreacted_sm->byproduct No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm->optimize_reaction Yes low_yield General Low Yield? byproduct->low_yield No byproduct->optimize_reaction Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes end High Purity Product optimize_reaction->end improve_workup Improve Workup/Purification check_reagents->improve_workup improve_workup->end

Caption: A general troubleshooting workflow for addressing impurities and low yields.

References

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • PMC. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... Retrieved from [Link]

  • Organic Letters. (2002, December 19). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]

  • Mr Khemistry. (2019, April 21). How to solve Organic Synthesis Question. Retrieved from [Link]

  • PMC. (n.d.). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]

  • EPA. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. Retrieved from [Link]

  • PMC. (n.d.). Efficient cell factories for the production of N‐methylated amino acids and for methanol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • PubChem. (n.d.). (2s)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid. Retrieved from [Link]

  • Doria. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

Welcome to the technical support guide for the enantiomeric resolution of racemic (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the enantiomeric resolution of racemic (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals in drug development. The focus is on the classical method of diastereomeric salt crystallization, a robust and scalable technique for obtaining enantiomerically pure compounds.

Core Principles: The "Why" of Diastereomeric Salt Resolution

The separation of enantiomers is a critical challenge because they possess identical physical properties (e.g., solubility, melting point, boiling point) in an achiral environment.[1][2][3] The most common and industrially proven method to overcome this is to convert the pair of enantiomers into a pair of diastereomers.[1][4][5]

Here's the logic:

  • Enantiomers: A 50:50 mixture of (R)- and (S)-(Dimethylamino)(2-fluorophenyl)acetic acid.

  • Chiral Resolving Agent: An enantiomerically pure acid or base. For resolving a racemic acid like ours, a chiral base is used.[2][3]

  • Reaction: The racemic acid reacts with a single enantiomer of a chiral base (e.g., an (R)-amine) to form two diastereomeric salts:

    • [(R)-acid · (R)-base]

    • [(S)-acid · (R)-base]

  • The Key Difference: These two salts are now diastereomers. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[1][3][6]

  • Separation: By carefully selecting a solvent, we can create conditions where one diastereomeric salt is significantly less soluble than the other. This allows the less soluble salt to crystallize preferentially from the solution, enabling its separation by filtration.[6]

  • Liberation: After isolating the pure diastereomeric salt, a simple acid-base workup is used to break the salt apart, liberating the desired pure enantiomer of the acid and recovering the resolving agent.[7]

This entire workflow is a self-validating system. The success of each step—crystallization, isolation, and liberation—is confirmed by analytical techniques such as polarimetry and, most definitively, chiral HPLC to measure the enantiomeric excess (% ee).

Experimental Workflow Overview

The following diagram illustrates the logical steps involved in the resolution process, from the initial racemic mixture to the final, purified enantiomer.

G Racemic Racemic (±)-Acid (Dimethylamino)(2-fluorophenyl)acetic acid HCl FreeBase Convert to Free Base (Dimethylamino)(2-fluorophenyl)acetic acid Racemic->FreeBase 1. Prepare Starting Material SaltFormation Salt Formation: Add Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) FreeBase->SaltFormation 2. React Diastereomers Solution of Diastereomeric Salts [(R)-acid·(R)-base] + [(S)-acid·(R)-base] SaltFormation->Diastereomers 3. Form Salts Crystallization Selective Crystallization (Solvent Screening & Controlled Cooling) Diastereomers->Crystallization 4. Induce Separation Filtration Filtration Crystallization->Filtration 5. Isolate SolidSalt Solid: Enriched Diastereomeric Salt (e.g., [(S)-acid·(R)-base]) Filtration->SolidSalt MotherLiquor Mother Liquor: Enriched in Soluble Diastereomer (e.g., [(R)-acid·(R)-base]) Filtration->MotherLiquor Recrystallize Recrystallization (Optional) (To improve diastereomeric excess) SolidSalt->Recrystallize Optional Purification PureSalt Diastereomerically Pure Salt Recrystallize->PureSalt Liberation Salt Break (Liberation) (Add HCl) PureSalt->Liberation 6. Liberate Acid PureEnantiomer Isolated Pure Enantiomer (e.g., (S)-acid) Liberation->PureEnantiomer Analysis Analysis (Chiral HPLC, Polarimetry) PureEnantiomer->Analysis 7. Verify Purity

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Couplings with (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the challenges associated with the sterically hindered molecule, (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride, in chemical coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure your success.

Introduction: The Challenge of Steric Hindrance

(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride is a valuable building block in medicinal chemistry. However, its structure presents a significant synthetic challenge. The ortho-fluoro substituent on the phenyl ring, combined with the adjacent dimethylamino group, creates substantial steric bulk around the carboxylic acid functionality. This steric hindrance can impede the approach of nucleophiles, leading to low yields, slow reaction times, and incomplete conversions in standard coupling reactions.

This guide will walk you through the common issues encountered and provide effective, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with EDC/HOBt is giving low to no yield. What is the likely cause?

This is a classic issue stemming from the steric hindrance around the carboxylic acid. The ortho-fluoro and dimethylamino groups physically block the approach of the amine nucleophile to the activated ester intermediate (O-acylisourea) formed by EDC. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group.

Here is a workflow diagram illustrating the problem:

G cluster_0 Standard EDC/HOBt Coupling A (Dimethylamino)(2-fluorophenyl)acetic acid C O-Acylisourea Intermediate (Sterically Shielded) A->C Activation B EDC B->C E Desired Amide Product (Low Yield) C->E Nucleophilic Attack (Hindered) F Side Reactions C->F Decomposition/ Rearrangement D Amine (Nucleophile) D->E

Caption: Steric hindrance in standard EDC/HOBt coupling.

Q2: What alternative coupling reagents are more effective for this substrate?

For sterically demanding couplings, more potent activating agents are required. The choice of reagent can dramatically influence the reaction outcome. We recommend exploring phosphonium- or uronium-based reagents, which are known to be highly efficient in such cases.

Reagent ClassExamplesMechanism of ActionKey Advantages
Uronium/Aminium HATU, HBTU, HCTUForm highly reactive O-acylisourea esters that are less prone to side reactions.High reactivity, fast reaction times, often successful where carbodiimides fail.
Phosphonium PyBOP, PyAOPGenerate activated phosphonium esters that readily react with nucleophiles.Excellent for hindered systems, minimizes racemization.
Carbodiimides DIC/OxymaPure®DIC is less bulky than EDC. OxymaPure® is a superior alternative to HOBt, reducing side reactions and enhancing reactivity.Improved performance over EDC/HOBt, lower cost than uronium/phosphonium reagents.

Our Recommendation: Start with HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Its high reactivity and the formation of a highly activated ester make it a go-to choice for challenging couplings.

Troubleshooting Guide

Problem 1: Low yield despite using a stronger coupling reagent like HATU.

Even with a powerful coupling agent, other reaction parameters can be critical.

Solution Pathway:

  • Base Selection is Crucial: The hydrochloride salt of your starting material must be neutralized. The choice of base is not trivial.

    • Avoid Bulky Bases: Sterically hindered bases like triethylamine (TEA) can be slow to deprotonate the ammonium salt and may interfere with the coupling.

    • Recommended Bases: Use a non-nucleophilic, sterically unencumbered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Use 2-3 equivalents to ensure complete neutralization and to scavenge the acid produced during the reaction.

  • Solvent Effects: The reaction medium can influence the solubility of reagents and the transition state energy.

    • Standard Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are common starting points.

    • Consider Alternatives: For particularly stubborn couplings, consider more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which can enhance reaction rates.

  • Reaction Temperature: Standard room temperature conditions may not be sufficient to overcome the activation energy barrier.

    • Incremental Heating: Gently warm the reaction to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Troubleshooting Flowchart:

G Start Low Yield with HATU Base Is the base optimal? (e.g., DIPEA, Collidine) Start->Base Solvent Is the solvent appropriate? (DMF, NMP) Base->Solvent Yes Revisit Re-evaluate Coupling Reagent Base->Revisit No, using TEA Temp Has temperature been increased? (40-50 °C) Solvent->Temp Yes Solvent->Revisit No, using less polar solvent Success Improved Yield Temp->Success Yes Temp->Revisit No, at RT

Caption: Troubleshooting workflow for low yield.

Problem 2: I'm observing significant side product formation, possibly epimerization.

The acidic proton alpha to the carbonyl group in your starting material is susceptible to deprotonation, especially under basic conditions, which can lead to racemization or epimerization if the amine is chiral.

Solutions to Minimize Epimerization:

  • Additive Choice: When using carbodiimides, additives are key.

    • HOBt (1-Hydroxybenzotriazole): While common, it can have drawbacks.

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate): This is a superior additive that has been shown to suppress racemization more effectively than HOBt.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Also highly effective at preventing racemization due to its electronic properties.

  • Order of Addition: The sequence in which you add your reagents matters.

    • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent and stir for 5-10 minutes before adding the amine. This allows for the formation of the activated ester in the absence of the nucleophile, minimizing the time the activated acid is exposed to the base before the coupling occurs.

Recommended Protocol for a Sterically Hindered Amide Coupling:

  • To a solution of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) and stir for another 10 minutes (pre-activation).

  • Add your amine (1.2 eq) to the reaction mixture.

  • If the reaction is sluggish at room temperature, warm to 40 °C and monitor by LC-MS until completion.

  • Perform a standard aqueous workup and purify by column chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: (Dimethylamino)(2-fluorophenyl)acetic acid vs. (Dimethylamino)(phenyl)acetic acid

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for optimizing synthetic pathways and achieving desired pharmacological profiles. The incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for optimizing synthetic pathways and achieving desired pharmacological profiles. The incorporation of fluorine—specifically at the ortho-position of phenylacetic acid derivatives—is a classic tactical application in medicinal chemistry.

This guide provides an in-depth, objective comparison of the reactivity profiles of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride and its unsubstituted analog, (Dimethylamino)(phenyl)acetic acid . By analyzing electronic induction, steric hindrance, and conformational locking, we will establish field-proven methodologies for utilizing these challenging alpha-amino acid derivatives.

Mechanistic Causality: The Ortho-Fluoro Effect

The reactivity divergence between these two compounds is not merely a function of molecular weight; it is driven by the profound electronic and steric perturbations introduced by the fluorine atom at the C2 position of the aromatic ring.

Electronic Induction (-I Effect)

Fluorine is the most electronegative element. In (Dimethylamino)(2-fluorophenyl)acetic acid, the ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the σ -bond framework, pulling electron density away from the benzylic α -carbon. Consequently, the α -proton becomes more acidic, and the nucleophilicity of the adjacent dimethylamino group is subtly attenuated compared to the unsubstituted (Dimethylamino)(phenyl)acetic acid.

Steric Shielding and Conformational Locking

While fluorine is often considered an isostere of hydrogen, it possesses a larger van der Waals radius (1.47 Å vs. 1.20 Å). When positioned ortho to a bulky α -(dimethylamino)acetic acid moiety, it creates significant steric hindrance. Furthermore, in the hydrochloride salt form, the protonated tertiary amine ( −NH+(CH3​)2​ ) can engage in non-covalent dipole-dipole interactions or weak hydrogen bonding with the ortho-fluorine. This restricts the free rotation around the Caryl​−Cα​ bond, locking the molecule into specific rotamers that can either hinder or facilitate incoming reagents.

G Sub 2-Fluoro Substitution Inductive Inductive Effect (-I) Sub->Inductive Steric Steric Shielding Sub->Steric Dipole Dipole-Dipole Interaction Sub->Dipole Acidity Increased Benzylic Acidity Inductive->Acidity Coupling Slower Amide Coupling Steric->Coupling Conform Restricted Rotamer Population Dipole->Conform Conform->Coupling

Causal mapping of the ortho-fluoro substitution on molecular reactivity.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table synthesizes the quantitative differences in reactivity metrics between the two building blocks. The data reflects standard behavior in peptide coupling and photoredox decarboxylation workflows.

Property / Metric(Dimethylamino)(phenyl)acetic acid(Dimethylamino)(2-fluorophenyl)acetic acidCausality & Synthetic Impact
Hammett Constant ( σI​ ) 0.00 (Reference)+0.52 (Strong -I effect)Fluorine withdraws electron density, stabilizing benzylic anions but destabilizing radicals.
Taft Steric Parameter ( Es​ ) 0.00 (Reference)-0.46 (Steric bulk)Ortho-F blocks the trajectory of bulky coupling reagents (e.g., HATU), requiring longer activation.
Standard Amide Coupling Yield >90% (1h, EDC/HOBt, RT)65-75% (1h, EDC/HOBt, RT)Steric clash at the α -center necessitates highly reactive uronium salts (HATU/COMU) and heating.
Decarboxylative Cross-Coupling High efficiency (Standard)Moderate efficiencyThe -I effect alters the oxidation potential of the carboxylate, impacting photoredox turnover[1].
Commercial Availability Broadly availableSpecialized ([2])2-Fluoro derivatives are premium building blocks for targeted SAR exploration.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific in-process controls to account for the reactivity differences highlighted above.

Protocol A: Sterically Hindered Amide Coupling

Due to the steric shielding of the ortho-fluorine, standard carbodiimide chemistry (EDC/DCC) often stalls at the O-acylisourea intermediate. This protocol utilizes HATU to drive the reaction via a highly reactive 7-aza-HOBt ester.

Materials:

  • (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (1.0 equiv)

  • Primary amine substrate (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv - excess needed to neutralize the HCl salt)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Suspend the acid hydrochloride in anhydrous DMF at 0 °C under nitrogen. Add DIPEA dropwise. Validation Check: The solution must become homogeneous, indicating complete neutralization of the HCl salt.

  • Ester Formation: Add HATU in one portion. Stir at 0 °C for 15 minutes. The color will typically shift to a pale yellow, confirming the formation of the active ester.

  • Coupling: Add the primary amine. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Kinetic Monitoring: For the 2-fluoro derivative, stir for 4–6 hours. Validation Check: Analyze via LC-MS. If unreacted active ester remains, elevate temperature to 40 °C. The unsubstituted analog typically completes in <1 hour at RT.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: Visible-Light-Induced Decarboxylative Cross-Coupling

Alpha-amino acids are excellent precursors for α -amino radicals via photoredox-catalyzed decarboxylation. The ortho-fluoro group influences the stability of the resulting radical, requiring careful tuning of the photocatalyst[1].

G N1 Substrate Deprotonation N3 Single Electron Oxidation N1->N3 N2 Ir-Catalyst Photoexcitation N2->N3 N4 Decarboxylation (-CO2) N3->N4 N5 Radical Trapping N4->N5

Workflow for photoredox-mediated decarboxylative radical generation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the amino acid (1.0 equiv), Michael acceptor (1.5 equiv), [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (1 mol%), and Cs2​CO3​ (1.5 equiv).

  • Degassing: Add degassed DMSO (0.1 M). Sparge the solution with argon for 10 minutes. Validation Check: Oxygen quenches the excited state of the Ir-catalyst; rigorous degassing is mandatory for reproducibility.

  • Irradiation: Irradiate the vial with 440 nm blue LEDs at room temperature. Use a cooling fan to maintain the temperature below 30 °C.

  • Reaction Dynamics: The unsubstituted (Dimethylamino)(phenyl)acetic acid will typically reach full conversion in 12 hours. The 2-fluoro derivative may require 18-24 hours due to the -I effect destabilizing the transition state leading to the α -amino radical[1].

  • Isolation: Dilute with water, extract with diethyl ether, and purify via flash chromatography.

Conclusion & Application Guide

The choice between (Dimethylamino)(phenyl)acetic acid and its 2-fluoro counterpart dictates the synthetic strategy required.

  • Select the Unsubstituted Analog when rapid library generation is required, and steric bulk at the α -position is already a limiting factor for your coupling chemistry.

  • Select the 2-Fluoro Analog when optimizing an API for metabolic stability or when attempting to lock the conformation of a peptide backbone. However, chemists must proactively adjust their protocols—deploying stronger coupling reagents (HATU/COMU), extending reaction times, and accounting for the altered electronic landscape during radical or C-H activation chemistries[1][3].

References

  • Wang, J., et al. "Visible-Light-Induced Decarboxylative Cyclization of 2-Alkenylarylisocyanides with α-Oxocarboxylic Acids: Access to 2-Acylindoles". The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link][1]

  • Engle, K. M., et al. "Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids". Organic Syntheses, NIH Public Access, 2010. Available at:[Link][3]

Sources

Comparative

A Tale of Two Fluorines: A Comparative Guide to 2-Fluoro vs. 4-Fluoro (Dimethylamino)phenylacetic Acid Derivatives in Drug Design

For the modern medicinal chemist, the strategic placement of a fluorine atom can be the difference between a promising lead compound and a clinical candidate. This guide delves into the nuanced yet critical decision of o...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist, the strategic placement of a fluorine atom can be the difference between a promising lead compound and a clinical candidate. This guide delves into the nuanced yet critical decision of ortho- (2-) versus para- (4-) fluorination on the (dimethylamino)phenylacetic acid scaffold, a core structure in various pharmacologically active agents. By examining the subtle interplay of electronics, metabolism, and steric effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed decision-making in their drug design endeavors.

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1] This is attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3] However, the specific position of the fluorine atom on an aromatic ring can lead to dramatically different outcomes. This guide will compare and contrast the anticipated properties and performance of 2-fluoro- and 4-fluoro-(dimethylamino)phenylacetic acid derivatives, providing a rationale for selecting one isomer over the other in a drug discovery program.

Physicochemical Properties: A Game of Induction and Resonance

The position of the fluorine atom on the phenyl ring directly impacts the electronic environment of the entire molecule, influencing key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These parameters, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa and Basicity: The dimethylamino group is basic, and its pKa is a critical determinant of the molecule's ionization state at physiological pH. The electron-withdrawing nature of the fluorine atom will decrease the basicity of the dimethylamino group. In the 4-fluoro isomer, the fluorine exerts a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect. The inductive effect dominates, pulling electron density away from the ring and the nitrogen atom, thus lowering the pKa compared to the non-fluorinated analog.[4] For the 2-fluoro isomer, the inductive effect is even more pronounced due to the closer proximity of the fluorine to the dimethylamino group. This proximity can also lead to through-space electronic effects, further reducing the basicity of the nitrogen. Therefore, the 2-fluoro derivative is expected to be less basic (have a lower pKa) than the 4-fluoro derivative.

Lipophilicity (LogP): Lipophilicity is a crucial factor for membrane permeability and target engagement. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[5] However, the positional isomerism can lead to subtle differences. While both isomers will be more lipophilic than the non-fluorinated parent compound, the 2-fluoro isomer may exhibit slightly different lipophilicity compared to the 4-fluoro isomer due to alterations in the molecule's overall dipole moment and intramolecular interactions.[5]

Table 1: Predicted Physicochemical Properties of 2-Fluoro vs. 4-Fluoro (Dimethylamino)phenylacetic Acid Derivatives

Property2-Fluoro Derivative4-Fluoro DerivativeRationale
pKa (of dimethylamino group) LowerHigherThe stronger inductive effect of the ortho-fluorine atom reduces the basicity of the nitrogen more significantly.
LogP Similar/Slightly LowerSimilar/Slightly HigherBoth are more lipophilic than the non-fluorinated analog. The para-isomer might be slightly more lipophilic due to a more symmetrical distribution of hydrophobicity.[5]

Pharmacological Performance: A Balancing Act of Metabolism and Activity

The ultimate goal in drug design is to optimize a compound's therapeutic index – maximizing its efficacy while minimizing its toxicity. The position of the fluorine atom can significantly impact both of these aspects.

Metabolic Stability: Blocking the "Soft Spots"

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability.[3][6] Fluorine atoms can be strategically placed to block these "metabolic soft spots."[3]

In the case of (dimethylamino)phenylacetic acid, the aromatic ring is a likely site of hydroxylation.

  • 4-Fluoro Derivative: Placing the fluorine at the para-position effectively blocks one of the most common sites of aromatic oxidation. This is a widely used strategy in medicinal chemistry to enhance metabolic stability.[3][6] Studies on related compounds like 4-fluoroaniline have shown that while hydroxylation can still occur at other positions, blocking the para-position can significantly alter the metabolic profile.

  • 2-Fluoro Derivative: An ortho-fluorine can also hinder metabolic attack at the adjacent carbon. Furthermore, the steric bulk of the ortho-fluorine may influence the binding orientation of the molecule within the active site of metabolizing enzymes, potentially steering metabolism away from the aromatic ring altogether.[3][6] Studies on the metabolism of ortho-substituted anilines suggest that the position of the substituent can direct the site of hydroxylation.[3]

In Vitro Microsomal Stability Assay: A head-to-head comparison using a liver microsomal stability assay would be the definitive way to determine which isomer possesses superior metabolic stability. This assay assesses the rate of disappearance of the parent compound when incubated with liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of the 2-fluoro and 4-fluoro (dimethylamino)phenylacetic acid derivatives.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics 1. Thaw and prepare liver microsomes (e.g., human, rat) in buffer. prep_comp 2. Prepare stock solutions of test compounds (2-F and 4-F derivatives) and positive controls. prep_mics->prep_comp prep_nadph 3. Prepare NADPH regenerating system. prep_comp->prep_nadph inc_mix 4. Pre-incubate microsomes and test compounds at 37°C. inc_start 5. Initiate the reaction by adding the NADPH regenerating system. inc_mix->inc_start inc_sample 6. Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min). inc_start->inc_sample inc_quench 7. Quench the reaction by adding a cold organic solvent (e.g., acetonitrile). inc_sample->inc_quench ana_cent 8. Centrifuge to pellet proteins. ana_lcms 9. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. ana_cent->ana_lcms ana_calc 10. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). ana_lcms->ana_calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Cytotoxicity: A Double-Edged Sword

While enhancing metabolic stability is often a primary goal, it is crucial to ensure that the modifications do not introduce or exacerbate toxicity. The cytotoxic potential of the two isomers should be evaluated in relevant cell lines. Studies on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, with the potency being dependent on the substitution pattern.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay can be used to determine the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for evaluating the cytotoxicity of the 2-fluoro and 4-fluoro (dimethylamino)phenylacetic acid derivatives.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Analysis cell_seed 1. Seed cells in a 96-well plate at a desired density. cell_attach 2. Allow cells to attach overnight. cell_seed->cell_attach treat_prep 3. Prepare serial dilutions of the test compounds (2-F and 4-F derivatives). treat_add 4. Replace the medium with medium containing the test compounds. treat_prep->treat_add treat_incubate 5. Incubate for a specified period (e.g., 24, 48, or 72 hours). treat_add->treat_incubate mtt_add 6. Add MTT reagent to each well. mtt_incubate 7. Incubate for 2-4 hours to allow formazan crystal formation. mtt_add->mtt_incubate mtt_solubilize 8. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. mtt_incubate->mtt_solubilize read_abs 9. Measure the absorbance at the appropriate wavelength (e.g., 570 nm). read_calc 10. Calculate cell viability and determine the IC50 value. read_abs->read_calc

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR): The Subtle Art of Fluorine Placement

The choice between the 2-fluoro and 4-fluoro isomers will ultimately depend on the specific biological target and the desired pharmacological effect.

  • Target Binding: The position of the fluorine can influence how the molecule fits into the binding pocket of its target protein. A 4-fluoro substituent, being at the periphery of the phenyl ring, might have a less pronounced steric impact on binding compared to a 2-fluoro substituent. Conversely, the ortho-fluorine could be involved in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the protein that are not possible for the para-isomer.

  • Conformational Effects: The ortho-fluorine can induce a conformational bias in the molecule due to steric hindrance with the adjacent dimethylamino and acetic acid groups. This restricted conformation might be more or less favorable for binding to the target, depending on the specific requirements of the binding site.

Conclusion: A Strategic Choice Based on Data-Driven Insights

The decision to place a fluorine atom at the 2- or 4-position of a (dimethylamino)phenylacetic acid scaffold is not a trivial one. As we have explored, this seemingly minor structural change can have a cascade of effects on the molecule's physicochemical properties, metabolic stability, and biological activity.

  • The 2-fluoro isomer is expected to be less basic and may have a more constrained conformation, which could be advantageous for target binding and metabolic stability, but also carries the risk of steric hindrance.

  • The 4-fluoro isomer is a more conventional choice for blocking metabolic oxidation at the para-position and is less likely to introduce significant steric clashes.

Ultimately, the optimal choice must be guided by empirical data. The in vitro assays described in this guide, including pKa and LogP determination, microsomal stability, and cytotoxicity assays, are essential tools for making a data-driven decision. By systematically evaluating both isomers, drug discovery teams can de-risk their programs and increase the likelihood of identifying a clinical candidate with a superior overall profile. The tale of two fluorines is a testament to the power of subtle structural modifications in the intricate art and science of drug design.

References

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  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]

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  • Bharate, S. S., Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (Note: This is a future-dated citation from the provided search results). Available from: [Link]

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  • Kappe, C. O. (2024). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Molecules, 29(18), 4279. Available from: [Link]

  • Gethin, L., & Nicholls, A. W. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(3), 281-291. Available from: [Link]

  • Zachariasse, K. A., Druzhinin, S. I., & Demeter, A. (2017). Absence of Intramolecular Charge Transfer with 4-Fluoro-N,N-dimethylaniline (DMA4F), Contrary to an Experimental Report Supported by Computations. The Journal of Physical Chemistry A, 121(6), 1223–1232. Available from: [Link]

  • Dreuw, A., & Schreiber, M. (2017). Regular Fluorescence of 4-Fluoro-N,N-dimethylaniline: No Charge Transfer and No Twisting. The Journal of Physical Chemistry A, 121(30), 5649–5655. Available from: [Link]

  • Singh, M., Vijayaraghavan, R., Pant, S. C., Sugendran, K., Kumar, P., Singh, R., & Purnanand. (2000). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences, 13(2), 90-96. Available from: [Link]

  • Wang, W., Li, Y., Zhang, Y., Li, J., & Li, Y. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 30(11), 2469. Available from: [Link]

  • Gasparyan, H., et al. (2017). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy, 8, 299-311. Available from: [Link]

  • Abu-Amara, F., et al. (2025). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Clinical Pharmacology & Therapeutics. (Note: This is a future-dated citation from the provided search results). Available from: [Link]

  • Wikipedia contributors. (2024, March 19). Dimethylaniline. In Wikipedia, The Free Encyclopedia. Retrieved March 23, 2026, from [Link]

  • Bume, D. D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 239-243. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Archiv der Pharmazie, 339(9), 488-493. Available from: [Link]

  • Zimam, E. H., et al. (2016). Synthesis, characterization and study biological activity of some new pyrimidine and 1,2,3,4-tetrazole derivatives based on sulfadiazine. International Journal of ChemTech Research, 9(11), 206-217. Available from: [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid. (2017). Google Patents.
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  • Li, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4279. Available from: [Link]

  • Vilas-Vilela, J. L., & Huck, W. T. S. (2012). The impact of fluorination on the structure and properties of self-assembled monolayer films. Soft Matter, 8(31), 8070-8083. Available from: [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 923-934. Available from: [Link]

  • Zachariasse, K. A., et al. (2017). Absence of Intramolecular Charge Transfer with 4‑Fluoro‑ N,N‑dimethylaniline (DMA4F), Contrary to an Experimental Report Supported by Computations. The Journal of Physical Chemistry A, 121(6), 1223-1232. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Amino Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In modern medicinal chemistry, the strategic incorporation of fluorine into amino acid derivatives is a cornerstone of rational drug design.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine into amino acid derivatives is a cornerstone of rational drug design.[1][2][3][4] This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated amino acid derivatives, grounded in experimental data and established scientific principles. We will explore the causal relationships behind the observed effects and provide validated experimental protocols for researchers to assess these properties in their own work.

The Rationale for Fluorination: A Physicochemical Perspective

Fluorine's unique combination of high electronegativity, small van der Waals radius (1.47 Å), and the ability to form exceptionally strong carbon-fluorine (C-F) bonds makes it a powerful tool for modulating the properties of amino acid derivatives.[1][5] These modifications are not merely substitutions but are strategic alterations that can profoundly influence a molecule's biological behavior.

Impact on Acidity (pKa) and Lipophilicity (logD)

The introduction of fluorine has a significant inductive electron-withdrawing effect, which can substantially lower the pKa of nearby acidic or basic functional groups.[6] For instance, fluorinating an aliphatic amine can decrease its pKa, reducing its basicity.[7] This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and interaction with target proteins.

Fluorination also has a complex, context-dependent effect on lipophilicity.[6] While a single fluorine atom may not dramatically increase lipophilicity, polyfluorination, such as in a trifluoromethyl group, can significantly enhance it. This "polar hydrophobicity" can improve a molecule's ability to cross cell membranes and access its biological target.[8]

Comparative Analysis of Biological Activities

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[9][10][11][12] The primary sites of drug metabolism are often "soft spots" where Cytochrome P450 (CYP) enzymes can easily abstract a hydrogen atom to initiate oxidation.[9][13]

  • Blocking Metabolic Hotspots: Replacing a hydrogen atom at a known metabolic hotspot with a fluorine atom can effectively block this process.[13] The high strength of the C-F bond (around 110-126 kcal/mol) compared to a C-H bond (around 105-113 kcal/mol) makes it much more difficult for CYP enzymes to break.[9][10]

  • Altering Enzyme Affinity: Beyond simply blocking a reaction site, fluorination can also alter the binding affinity of the molecule for the metabolizing enzyme's active site.[9][10] This can be due to steric hindrance or unfavorable electrostatic interactions, which reduces the overall rate of metabolism.[10]

Table 1: Illustrative Comparison of Metabolic Stability

Compound PairModificationIn Vitro Half-life (t½) in HLM*Intrinsic Clearance (CLint)Reference
Lead Compound A Non-fluorinated15 minHighFictional Example for Illustration
Fluorinated Analog A Site-specific fluorination90 minLowFictional Example for Illustration
Dabrafenib Lead (49) Non-fluorinated aryl ring-20 mL/min/g (rat)[10]
Difluorinated Dabrafenib Analog (54) Difluorinated aryl ring-4.8 mL/min/g (rat)[10]

*HLM: Human Liver Microsomes

The introduction of fluorine can significantly alter a molecule's binding affinity for its target protein, although the effect can be either positive or negative and is highly context-dependent.[8]

  • Favorable Multipolar Interactions: Fluorine can participate in favorable multipolar interactions with the protein backbone, such as with the carbonyl groups of amide bonds.[1] These interactions, while individually modest, can collectively contribute significantly to binding affinity.[1][14][15][16]

  • Altered Hydrophobic Interactions: The unique hydrophobic character of fluorinated groups can lead to enhanced van der Waals interactions within a protein's binding pocket.[17]

  • Conformational Control: The steric bulk and stereoelectronic effects of fluorine, particularly in fluorinated proline derivatives, can be used to control the conformational preferences of a molecule, pre-organizing it for optimal binding to its target.[2][18]

Table 2: Example of Fluorination Impact on Binding Affinity

CompoundTargetModificationBinding Affinity (Ki or IC50)Reference
HTLV-1 Tax Peptide T-cell Receptor A6Non-fluorinated-[8]
Fluorinated HTLV-1 Tax Peptide T-cell Receptor A6Strategic fluorinationEnhanced binding[8]
HTLV-1 Tax Peptide T-cell Receptor B7Non-fluorinated-[8]
Fluorinated HTLV-1 Tax Peptide T-cell Receptor B7Strategic fluorinationWeakened binding[8]

When incorporated into peptides and proteins, fluorinated amino acids can influence their secondary and tertiary structures.[19] The altered hydrophobicity and conformational preferences of fluorinated side chains can impact protein folding and stability.[19]

Circular Dichroism (CD) spectroscopy is a powerful technique to assess these changes.[20][21][22] By measuring the differential absorption of left- and right-circularly polarized light, CD provides information about the secondary structure content (α-helices, β-sheets) of a peptide or protein.[22][23]

Experimental Protocols for Comparative Analysis

To ensure scientific rigor, the following are detailed protocols for key experiments used to compare fluorinated and non-fluorinated amino acid derivatives.

This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[24]

Principle: The test compound is incubated with human liver microsomes (HLM) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic rate.[13][24]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of MgCl₂.

    • Prepare stock solutions (e.g., 1 mM) of the fluorinated and non-fluorinated test compounds in a suitable organic solvent like DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Setup (in a 96-well plate):

    • In each well, add the potassium phosphate buffer.

    • Add HLM to a final protein concentration of 0.5-1.0 mg/mL.[13]

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[13] This precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.[25]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[25]

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffers, Microsomes, NADPH, & Compounds Incubate Incubate Microsomes & Compound @ 37°C Reagents->Incubate 1 Initiate Initiate with NADPH Incubate->Initiate 2 Sample Sample at Time Points Initiate->Sample 3 Quench Quench with Cold Acetonitrile Sample->Quench 4 Centrifuge Centrifuge Quench->Centrifuge 5 Analyze LC-MS/MS Analysis Centrifuge->Analyze 6 Calculate Calculate t½ & CLint Analyze->Calculate 7

A streamlined workflow for assessing metabolic stability.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26][27]

Principle: A solution of the ligand (the amino acid derivative) is titrated into a solution of the target protein in the calorimeter cell. The heat changes associated with each injection are measured to construct a binding isotherm.[27]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare highly pure protein and ligand solutions.

    • Crucially, both the protein and ligand must be in the exact same buffer to avoid heat of dilution artifacts.[28] Dialyze both against the same buffer batch extensively.

    • Accurately determine the concentrations of both protein and ligand.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[29]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[29]

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 750 rpm).[28]

  • Loading the Calorimeter:

    • Carefully load the protein solution into the sample cell, avoiding bubble formation.[29]

    • Load the ligand solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the protein in the cell.[28]

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the ligand into the protein solution.[28]

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each heat burst peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine KD, n, ΔH, and ΔS.[27]

Diagram 2: Principle of ITC Measurement

ITC_Principle ITC Syringe (Ligand) Sample Cell (Protein) Reference Cell (Buffer) Heat Heat Released or Absorbed ITC:f1->Heat Injection Ligand Injection Injection->ITC:f1 Detector Detector measures temp difference (ΔT) Heat->Detector Plot Generate Binding Isotherm Plot Detector->Plot

ITC measures heat changes upon ligand injection.

Conclusion and Future Outlook

The strategic fluorination of amino acid derivatives is a proven and powerful strategy in drug discovery.[2][3] It provides a versatile tool to enhance metabolic stability, modulate binding affinity, and control molecular conformation.[1][2][9] However, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context.[5] Therefore, a thorough comparative analysis using robust experimental methods, such as those detailed in this guide, is essential for the rational design of novel therapeutics. Future research will likely focus on developing more sophisticated computational models to better predict the multifaceted effects of fluorination, further streamlining the drug discovery process.[5]

References

  • Mierke, D. F., & O'Connor, T. G. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 125(33), 9497-9506.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Liao, C., et al. (2019). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 141(42), 16821-16832.
  • Leroux, J., & Weaver, M. N. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(2), 234-245.
  • Leroux, J., & Weaver, M. N. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 86(3), 2157-2171.
  • BenchChem. (2025).
  • Pan, D., et al. (2009). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of Biomolecular Structure & Dynamics, 27(2), 159-173.
  • Pan, D., et al. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
  • Leroux, J., & Weaver, M. N. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Leroux, J., & Weaver, M. N. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(3), 1335-1350.
  • Pan, D., et al. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?.
  • Keller, S. (2018).
  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem.
  • Richardson, P. L. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 15(11), 1343-1364.
  • MtoZ Biolabs. (n.d.). Analyzing Protein Structure Using Circular Dichroism Spectroscopy. MtoZ Biolabs.
  • Creative Biostructure. (n.d.). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Ottaviani, S., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953.
  • Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy.
  • Richardson, P. L. (2020). Utilization of fluorinated α-amino acids in small molecule drug design.
  • Thermo Fisher Scientific. (n.d.).
  • Chiaramonte, L., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6241.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC). Malvern Panalytical.
  • JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • Hussain, R., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Chemical Biology, 2(4), 1047-1060.
  • BioIVT. (2025).
  • Salwiczek, M., et al. (2012).
  • Al-Aboudi, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(15), 10565-10577.
  • Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 987.
  • Obach, R. S. (2009). Strategies for In Vitro Metabolic Stability Testing. Pfizer Global Research and Development.
  • Chiaramonte, L., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6241.
  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Ho, H., et al. (2009). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 52(22), 7083-7086.
  • Vasil, A., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 1805-1814.
  • Li, Y., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Kihlberg, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423.

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Comparative

Spectroscopic comparison of (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride salts vs free base

Executive Summary & Mechanistic Causality In pharmaceutical development and organic synthesis, the selection between a free base and its corresponding salt form dictates a molecule's physicochemical properties, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In pharmaceutical development and organic synthesis, the selection between a free base and its corresponding salt form dictates a molecule's physicochemical properties, including aqueous solubility, solid-state stability, and bioavailability. (Dimethylamino)(2-fluorophenyl)acetic acid (Empirical Formula: C10​H12​FNO2​ ) is a highly versatile fluorinated building block.

The fundamental spectroscopic differences between its free base and stem from the protonation dynamics of its functional groups. As an α -amino acid derivative, the free base naturally exists as a zwitterion in the solid state and in polar environments. The tertiary dimethylamino group is protonated ( −NH+(CH3​)2​ ), and the carboxylic acid is deprotonated ( −COO− )[1].

When converted to the HCl salt, the addition of hydrochloric acid forces the protonation of the carboxylate to a neutral carboxylic acid ( −COOH ), leaving the molecule with a net positive charge balanced by a chloride counterion ( Cl− )[2]. This shift from a delocalized, electron-donating carboxylate to an electron-withdrawing carboxylic acid drastically alters the local electron density, deshielding adjacent nuclei and shifting vibrational force constants.

G FB Free Base (Zwitterion) Neutral Overall -COO⁻ / -NH⁺(CH₃)₂ HCl HCl Salt (Cationic) Net Positive Charge -COOH / -NH⁺(CH₃)₂ Cl⁻ FB->HCl + HCl (Protonation of COO⁻) HCl->FB + Base (Deprotonation of COOH)

Equilibrium dynamics between the zwitterionic free base and the cationic hydrochloride salt.

Spectroscopic Data Comparison

To objectively validate the salt form, multimodal spectroscopy must be employed. Below is the synthesized quantitative data comparing the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from zwitterion to cationic salt heavily impacts the 1H and 13C chemical shifts ( δ ), particularly at the α -carbon and the dimethylamino group. The protonation of the carboxylate removes its shielding resonance effect, resulting in a pronounced downfield shift for the α -proton in the HCl salt.

Table 1: Multinuclear NMR Chemical Shift Comparison (in DMSO- d6​ )

Nucleus / PositionFree Base (Zwitterion) δ (ppm)HCl Salt δ (ppm)Mechanistic Rationale for Shift
1H : −N(CH3​)2​ ~2.45 (s, 6H)~2.90 (s, 6H)Increased positive charge density on nitrogen deshields the methyl protons.
1H : α -CH ~4.30 (s, 1H)~5.15 (s, 1H)Loss of shielding from −COO− ; inductive withdrawal by −COOH .
1H : Aromatic 7.10 - 7.45 (m, 4H)7.25 - 7.60 (m, 4H)Subtle deshielding due to the proximal cationic center.
1H : −COOH Absent>12.0 (br s, 1H)Direct evidence of carboxylate protonation.
13C : α -Carbon ~68.5~65.2Changes in hyperconjugation and steric environment upon salt formation.
13C : C=O ~172.0 (Carboxylate)~168.5 (Carboxylic Acid)Loss of resonance symmetry in the carbonyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides the most immediate, definitive proof of the protonation state without relying on solvation[3].

Table 2: Diagnostic FT-IR Vibrational Frequencies (Solid State, ATR)

Vibrational ModeFree Base (cm⁻¹)HCl Salt (cm⁻¹)Diagnostic Significance
C=O Stretch 1580 - 1610 (Asymmetric −COO− )1720 - 1740 ( −COOH )The definitive marker. A shift >100 cm⁻¹ confirms complete protonation of the carboxylate.
N+−H Stretch 2800 - 3000 (Zwitterionic NH+ )2400 - 2700 (Broad)The "ammonium band" is highly characteristic of [4].
O−H Stretch Absent3200 - 3400 (Broad)Confirms the presence of the carboxylic acid hydroxyl group.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic safeguard against false positives (e.g., moisture-induced zwitterion formation).

Workflow A Sample Preparation (Anhydrous Conditions) B FT-IR Spectroscopy (ATR Method) A->B C Multinuclear NMR (1H, 13C, 19F in DMSO-d6) A->C D High-Resolution MS (ESI+ / ESI-) A->D E Data Synthesis & Salt Form Validation B->E C=O / N-H stretches C->E Chemical Shifts (Δδ) D->E Adduct & Fragmentation

Multimodal spectroscopic workflow for validating the salt form of amino acid derivatives.

Protocol 1: Anhydrous Multinuclear NMR Validation
  • Causality Focus : Protic solvents (like D2​O or CD3​OD ) will cause rapid hydrogen-deuterium (H/D) exchange at the acidic −COOH and −NH+ sites, obliterating the very signals needed to prove the salt state.

  • Solvent Selection : Utilize strictly anhydrous DMSO- d6​ (stored over molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Dissolution : Weigh exactly 10.0 mg of the analyte into a dry glass vial. Add 0.6 mL of DMSO- d6​ .

  • Moisture Exclusion : Prepare the NMR tube inside a nitrogen-purged glovebag. Rationale: Atmospheric moisture introduces a confounding H2​O peak at ~3.33 ppm, which can obscure the critical N(CH3​)2​ signals and induce partial dissociation of the HCl salt.

  • Data Acquisition : Acquire 1H , 13C , and 19F spectra at 298 K.

  • Orthogonal Validation : Use the 19F NMR spectrum (typically a multiplet around -118 ppm) to verify the integrity of the 2-fluorophenyl ring, ensuring no defluorination occurred during the acidic salt-formation process.

Protocol 2: ATR-FTIR Solid-State Analysis
  • Causality Focus : Traditional KBr pellet preparation requires high pressure, which can induce polymorphic transformations or alter the delicate hydrogen-bonding network of the zwitterion, leading to shifted C=O bands.

  • Background Collection : Collect a background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place 2-3 mg of the unadulterated solid powder directly onto the ATR crystal.

  • Compression : Apply uniform pressure using the ATR anvil to ensure intimate optical contact with the evanescent wave.

  • Data Acquisition : Scan from 4000 to 400 cm⁻¹.

  • Validation : Confirm the absence of a strong band at ~1600 cm⁻¹ (carboxylate) and the presence of a sharp band at ~1730 cm⁻¹ (carboxylic acid) to validate the HCl salt form.

Protocol 3: High-Resolution Mass Spectrometry (ESI-MS)
  • Ionization Mode : Run the sample in both Positive (ESI+) and Negative (ESI-) Electrospray Ionization modes.

  • Causality & Interpretation : In ESI+, both the free base and the HCl salt will yield the same [M+H]+ pseudo-molecular ion at m/z 198.09. However, in ESI- mode, the free base will predominantly show [M−H]− (m/z 196.08), whereas the HCl salt will exhibit distinct chloride adducts [M+Cl]− (m/z 232.05 / 234.05, displaying the characteristic 3:1 isotopic ratio of 35Cl to 37Cl )[5].

References

  • Bryce, D. L., & Sward, G. D. (2006). "Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory". Journal of Physical Chemistry B, 110(51), 26461-26470. URL:[Link]

  • Lu, Y., et al. (2019). "Nonadherent Zwitterionic Composite Nanofibrous Membrane with a Halloysite Nanocarrier for Sustained Wound Anti-Infection and Cutaneous Regeneration". ACS Biomaterials Science & Engineering. URL:[Link]

  • Society for Applied Spectroscopy. "Spectra–Structure Correlations in the Mid- and Far-infrared". Handbook of Vibrational Spectroscopy. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
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(Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
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